Ethyl-5-ethyl-isoxazole-4-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-ethyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-3-7-6(5-9-12-7)8(10)11-4-2/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQURYAAEMBBAOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NO1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 5-ethylisoxazole-4-carboxylate
Introduction: The Isoxazole Scaffold in Modern Drug Discovery
The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a diverse array of approved therapeutics and clinical candidates. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions make it a valuable building block for designing novel bioactive molecules. Ethyl 5-ethylisoxazole-4-carboxylate, a member of this important class of compounds, presents a unique combination of features—a lipophilic ethyl group at the 5-position and a hydrogen bond accepting carboxylate moiety at the 4-position. Understanding the physicochemical properties of this molecule is paramount for its potential development as a therapeutic agent, as these properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.
Molecular Structure and Key Physicochemical Descriptors
The foundational step in characterizing any molecule is a thorough understanding of its structure and key computed properties. These descriptors provide initial insights into the molecule's behavior in biological systems.
Chemical Structure
Caption: 2D structure of Ethyl 5-ethylisoxazole-4-carboxylate.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of Ethyl 5-ethylisoxazole-4-carboxylate. The values are primarily based on data for Ethyl 5-methylisoxazole-4-carboxylate and predictive models, with adjustments to account for the substitution of a methyl with an ethyl group.
| Property | Estimated Value | Data Source/Method | Significance in Drug Development |
| Molecular Formula | C₈H₁₁NO₃ | --- | Defines the elemental composition. |
| Molecular Weight | 169.18 g/mol | Calculated | Influences diffusion, bioavailability, and formulation. |
| Boiling Point | ~80-85 °C at 5 mmHg | Extrapolated from methyl analog[1] | Important for purification and stability during manufacturing. |
| Density | ~1.1 g/mL at 25 °C | Based on methyl analog[2] | Relevant for formulation and manufacturing processes. |
| Refractive Index | ~1.46 | Based on methyl analog[2] | A measure of purity and can be used for identification. |
| LogP (Octanol-Water Partition Coefficient) | ~1.5 - 2.0 | Predicted | A key indicator of lipophilicity, affecting membrane permeability and solubility. |
| Aqueous Solubility | Moderately Soluble | Predicted | Crucial for absorption and formulation of oral and injectable dosage forms. |
| pKa | ~2-3 (for the protonated isoxazole nitrogen) | Predicted | Influences the ionization state at physiological pH, impacting solubility, permeability, and target binding. |
Experimental Determination of Physicochemical Properties
Scientific integrity demands rigorous experimental validation of predicted properties. The following section details the standard protocols for determining the key physicochemical parameters of a novel compound like Ethyl 5-ethylisoxazole-4-carboxylate.
Workflow for Physicochemical Characterization
Caption: A generalized workflow for the synthesis and physicochemical characterization of a novel small molecule.
Synthesis and Purification
A plausible synthetic route to Ethyl 5-ethylisoxazole-4-carboxylate would involve the condensation of ethyl 2-propionyl-3-oxobutanoate with hydroxylamine.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-propionyl-3-oxobutanoate (1 equivalent) in ethanol.
-
Reagent Addition: Add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl groups (triplets and quartets), and a singlet for the isoxazole ring proton. The chemical shifts will be indicative of the electronic environment of the protons.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule, with characteristic chemical shifts for the carbonyl carbon of the ester, the aromatic carbons of the isoxazole ring, and the aliphatic carbons of the ethyl groups.
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide structural information.
Infrared (IR) Spectroscopy:
The IR spectrum will show characteristic absorption bands for the C=O stretch of the ester (around 1720-1740 cm⁻¹), C=N stretching of the isoxazole ring, and C-H stretching of the alkyl groups.
Determination of Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is the gold standard for its determination.
Step-by-Step Protocol:
-
Preparation: Prepare a stock solution of Ethyl 5-ethylisoxazole-4-carboxylate in a suitable solvent. Prepare a biphasic system of n-octanol and water, pre-saturated with each other.
-
Partitioning: Add a known amount of the stock solution to the octanol-water mixture. Shake the mixture vigorously for a set period to allow for partitioning.
-
Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully remove aliquots from both the octanol and water layers. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the LogP value as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Aqueous Solubility Determination
Aqueous solubility is a critical parameter for drug absorption. The shake-flask method is a reliable way to determine thermodynamic solubility.
Step-by-Step Protocol:
-
Equilibration: Add an excess amount of solid Ethyl 5-ethylisoxazole-4-carboxylate to a known volume of purified water in a sealed container.
-
Shaking: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Filter the suspension to remove the undissolved solid.
-
Quantification: Analyze the clear filtrate to determine the concentration of the dissolved compound using a validated analytical method like HPLC.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Ensuring the purity of a compound is essential for accurate physicochemical and biological evaluation. A reverse-phase HPLC method is commonly used for this purpose.
Step-by-Step Protocol:
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient elution with a mixture of water (often with a small amount of acid like formic acid for better peak shape) and an organic solvent like acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the compound has significant absorbance.
-
Analysis: Inject a solution of the synthesized compound and analyze the resulting chromatogram. The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
The Interplay of Physicochemical Properties and Drug Development
The physicochemical properties of a molecule are not isolated parameters but are interconnected and collectively influence its "drug-likeness."
Sources
Literature review on isoxazole-4-carboxylate derivatives in medicinal chemistry
An In-Depth Technical Guide to Isoxazole-4-Carboxylate Derivatives in Medicinal Chemistry
Abstract
The isoxazole ring is a prominent five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its wide array of biological activities.[1][2][3] When functionalized with a carboxylate group at the 4-position, this scaffold gives rise to isoxazole-4-carboxylate derivatives, a class of compounds with enhanced physicochemical properties and diverse therapeutic potential.[3] This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of isoxazole-4-carboxylate derivatives. Authored from the perspective of a senior application scientist, this document delves into the causal relationships behind synthetic choices and analytical methods, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore key therapeutic areas, including oncology, infectious diseases, and inflammation, supported by detailed experimental protocols and data-driven analyses to empower the design and development of novel isoxazole-based therapeutic agents.
The Isoxazole-4-Carboxylate Scaffold: A Privileged Core in Drug Discovery
The isoxazole moiety is a cornerstone in the design of numerous clinically relevant drugs, valued for its metabolic stability and ability to engage in various non-covalent interactions with biological targets.[2][3] The introduction of a carboxylate or a related functional group (e.g., ester, amide) at the C-4 position of the isoxazole ring provides a critical handle for modulating the molecule's polarity, solubility, and binding interactions. This strategic functionalization allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making the isoxazole-4-carboxylate core a versatile and privileged scaffold in modern medicinal chemistry.
Compounds incorporating this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, immunomodulatory, and analgesic properties.[1][4][5] The inherent stability of the isoxazole ring system permits extensive manipulation of substituents at other positions, while the nitrogen-oxygen bond offers a potential site for metabolic cleavage under specific physiological conditions, a feature that can be exploited in prodrug design.
Synthetic Strategies for Isoxazole-4-Carboxylate Derivatives
The synthesis of isoxazole-4-carboxylate derivatives can be achieved through several strategic pathways. The choice of a particular synthetic route is often dictated by the availability of starting materials, desired substitution patterns, and scalability.
Key Synthetic Methodologies
Several robust methods for the synthesis of the isoxazole-4-carboxylate core have been reported:
-
1,3-Dipolar Cycloaddition: This is a classic and widely used method involving the reaction of a nitrile oxide with an alkyne.[6] This approach allows for the construction of the isoxazole ring with good control over regioselectivity, although it can sometimes lead to mixtures of regioisomers.
-
Domino Isoxazole-Isoxazole Isomerization: A novel and efficient method involves the Fe(II)-catalyzed isomerization of 4-acyl-5-methoxy/5-aminoisoxazoles. This domino reaction proceeds in good yields to form isoxazole-4-carboxylic esters and amides.[6][7]
-
Synthesis from β-Keto Esters: The reaction of nitrile oxides with β-keto esters is another established route to isoxazole-4-carboxylate derivatives.[6]
-
Multi-component Reactions: The Passerini three-component reaction, utilizing an isocyanide, an aldehyde or ketone, and a carboxylic acid, has been employed to generate diverse isoxazole-4-carboxylate derivatives, particularly when starting with 5-amino-3-methyl-isoxazole-4-carboxylic acid.[1]
The following diagram illustrates a generalized synthetic workflow for producing isoxazole-4-carboxamide derivatives, a common subclass with significant biological activity.
Caption: A general workflow for the synthesis of isoxazole-4-carboxamides.
Detailed Experimental Protocol: Synthesis of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid and Subsequent Amide Coupling
This protocol is adapted from methodologies described for the synthesis of various isoxazole-carboxamide derivatives and represents a reliable, self-validating system for generating a library of analogs.[4][8][9]
Part A: Synthesis of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid
-
Oxime Preparation: Prepare the respective oxime from the corresponding aldehyde (e.g., 2-chlorobenzaldehyde) and hydroxylamine hydrochloride.
-
Cyclization: In a round-bottom flask, combine the oxime, ethyl acetoacetate, and anhydrous zinc chloride.
-
Reaction: Heat the mixture under reflux for an appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Hydrolysis: Upon completion, hydrolyze the resulting ester intermediate using a suitable base (e.g., NaOH) to furnish the 3-substituted isoxazole-4-carboxylic acid.
-
Purification: Purify the crude product by recrystallization to obtain the desired carboxylic acid intermediate.
Part B: Synthesis of Isoxazole-4-Carboxamide Derivatives (e.g., 2a-2g) [8]
-
Reaction Setup: Dissolve 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (1.5 mmol) in dichloromethane (12 ml) in a clean, dry flask.
-
Activation: Add 4-Dimethylaminopyridine (DMAP) (0.3 mmol) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.8 mmol) to the mixture.
-
Stirring: Stir the reaction mixture under a nitrogen atmosphere at room temperature for 30 minutes. The formation of an activated ester intermediate is critical for the subsequent coupling.
-
Amine Addition: Add the appropriate aniline derivative (1.8 mmol) to the reaction mixture.
-
Reaction Monitoring: Allow the mixture to stir for 24-48 hours. Monitor the progress of the reaction by TLC to ensure complete consumption of the starting material.
-
Work-up and Purification: Once the reaction is complete, perform an appropriate aqueous work-up, extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product by column chromatography to yield the final isoxazole-carboxamide derivative.
Biological Activities and Therapeutic Potential
The isoxazole-4-carboxylate scaffold is a versatile platform for developing agents against a range of diseases.
Anticancer Activity
Numerous isoxazole-4-carboxylate derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[8] For instance, certain isoxazole-carboxamide analogs have shown potent activity against breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cell lines.[8] The mechanism of action for some of these compounds involves the disruption of key cellular processes such as cell migration, colony formation, and the induction of apoptosis.[10]
| Compound | Cell Line | IC50 (µg/ml) | Reference |
| 2d | HeLa | 15.48 | [8] |
| 2d | Hep3B | ~23 | [8] |
| 2e | Hep3B | ~23 | [8] |
| 2a | MCF-7 | 39.80 | [8] |
Table 1: In Vitro Anticancer Activity of Selected Isoxazole-Carboxamide Derivatives.
Antimicrobial Activity
The isoxazole core is a well-established pharmacophore in antibacterial agents like flucloxacillin and dicloxacillin.[6] Newer isoxazole-4-carboxylate derivatives have also shown promising antibacterial and antifungal activities.[1][11] Some derivatives have been found to be particularly effective against Staphylococcus aureus, with minimal inhibitory concentrations (MIC) significantly lower than other related compounds.[1] The presence of electron-withdrawing groups, such as halogens, on the carboxamide moiety often enhances antimicrobial potency.[11]
| Compound | Target Organism | MIC (mg/ml) | Reference |
| A8 | Pseudomonas aeruginosa | 2 | [12] |
| A8 | Klebsiella pneumoniae | 2 | [12] |
| A8 | Candida albicans | 2 | [12] |
| A9 | Pseudomonas aeruginosa | 2 | [12] |
| A9 | Candida albicans | 2 | [12] |
Table 2: In Vitro Antimicrobial Activity of Selected Isoxazole-Carboxamide Derivatives.
Anti-inflammatory Activity
Isoxazole derivatives are known for their anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[13][14] Valdecoxib, a selective COX-2 inhibitor, features an isoxazole ring, highlighting the importance of this scaffold in developing anti-inflammatory drugs.[2] Isoxazole-4-carboxamide derivatives have been evaluated as COX inhibitors, with some compounds showing high potency and selectivity for COX-2 over COX-1.[12][15]
Structure-Activity Relationship (SAR) Insights
The systematic modification of substituents on the isoxazole-4-carboxylate core has provided valuable insights into the structure-activity relationships (SAR) governing their biological effects.
-
For Anticancer Activity: The nature and position of substituents on the phenyl ring of isoxazole-carboxamides play a crucial role. For example, in a series of compounds tested against HeLa and Hep3B cells, derivatives with specific substitutions demonstrated superior potency.[8]
-
For Anti-inflammatory Activity: In the context of COX inhibition, substitutions on the phenyl rings attached to the isoxazole and the carboxamide nitrogen are critical. For instance, a 3,4-dimethoxy substitution on one phenyl ring and a chlorine atom on the other pushed the 5-methyl-isoxazole ring into a secondary binding pocket of the COX-2 enzyme, leading to high potency and selectivity.[12][15] The presence of electron-donating groups like methoxy at the para position has also been associated with increased anti-inflammatory activity in other series.[14]
Mechanism of Action: COX Inhibition
A primary mechanism through which isoxazole derivatives exert their anti-inflammatory effects is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. The following diagram illustrates this inhibitory action.
Caption: Mechanism of anti-inflammatory action via COX enzyme inhibition.
Experimental Protocols for Biological Evaluation
To ensure the reliability and reproducibility of biological data, standardized and well-validated protocols are essential.
In Vitro Anticancer Assay (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxicity of compounds against cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the isoxazole-4-carboxylate derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.
In Vitro Antimicrobial Assay (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Compound Preparation: Prepare a series of two-fold serial dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the bacterial or fungal strain to be tested (e.g., to a final concentration of 5 x 10⁵ CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Perspectives
Isoxazole-4-carboxylate derivatives represent a highly valuable and versatile class of compounds in medicinal chemistry. The synthetic accessibility and the potential for diverse functionalization make this scaffold an attractive starting point for the development of new therapeutic agents. The demonstrated efficacy in preclinical models for cancer, infectious diseases, and inflammation underscores their significant therapeutic potential.[3][5][16] Future research should focus on optimizing the pharmacokinetic properties of lead compounds, exploring novel mechanisms of action, and leveraging structure-based design to enhance potency and selectivity. The continued exploration of isoxazole-4-carboxylate chemistry will undoubtedly lead to the discovery of novel drug candidates to address unmet medical needs.
References
-
Pravdivtsev, V. V., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry. [Link]
-
de Graaf, C., et al. (2021). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry. [Link]
-
Pravdivtsev, V. V., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. ACS Publications. [Link]
-
Biegańska, P., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. Molecules. [Link]
-
Al-Ghorbani, M., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Molecules. [Link]
-
Various Authors. (Year N/A). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. [Link]
- Google Patents. (Date N/A). Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
-
Kumar, M., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. [Link]
-
Kumar, M., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. [Link]
-
Al-Warhi, T., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. ResearchGate. [Link]
-
Bibi, H., et al. (2019). Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. BMC Chemistry. [Link]
-
Bakunov, S. A., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Arkivoc. [Link]
-
Bibi, H., et al. (2019). Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. ResearchGate. [Link]
-
Al-Warhi, T., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. 3 Biotech. [Link]
-
Sreenivas, B., et al. (2015). Green synthesis, antiinflammatory and antimicrobial evaluation of novel isoxazole carboxamide derivatives. Der Pharma Chemica. [Link]
-
Various Authors. (Year N/A). Structure–activity relationship of isoxazole derivatives. ResearchGate. [Link]
-
Zimecki, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules. [Link]
-
T. Padmavathi, et al. (2015). Anti-inflammatory evaluation of isoxazole derivatives. Der Pharmacia Lettre. [Link]
-
Various Authors. (2011). Synthesis and antimicrobial evaluation of new isoxazole carboxamides. ResearchGate. [Link]
-
Mączyński, M., et al. (2016). Anti-inflammatory properties of an isoxazole derivative - MZO-2. Pharmacological Reports. [Link]
-
Głowacka, I. E., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. International Journal of Molecular Sciences. [Link]
-
Sharma, P., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. Organic & Biomolecular Chemistry. [Link]
-
Various Authors. (Year N/A). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Engineered Science. [Link]
-
Ahmed, S. M., et al. (2023). Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. Zanco Journal of Medical Sciences. [Link]
-
Kumari, A. V. S., et al. (2022). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. International Journal of Research and Review. [Link]
-
Tran, J., et al. (2004). Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Lee, S., et al. (2024). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. Scientific Reports. [Link]
-
Zhu, J., et al. (2018). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry. [Link]
-
Hamad, A. J., et al. (2019). Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives. ResearchGate. [Link]
-
Sharma, P., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]
-
Various Authors. (Year N/A). Structure activity relationship of synthesized compounds. ResearchGate. [Link]
-
Ruzi, Z., et al. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie. [Link]
-
Various Authors. (Year N/A). Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. OUCI. [Link]
Sources
- 1. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpca.org [ijpca.org]
- 3. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isoxazole Derivatives as Regulators of Immune Functions [mdpi.com]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. researchgate.net [researchgate.net]
- 16. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
Solubility profile of Ethyl-5-ethyl-isoxazole-4-carboxylate in organic solvents
This technical guide provides an in-depth analysis of the solubility profile and physicochemical behavior of Ethyl 5-ethylisoxazole-4-carboxylate . It is designed for researchers and process chemists optimizing synthesis, purification, and formulation workflows.[1]
Executive Summary
Ethyl 5-ethylisoxazole-4-carboxylate (CAS: 134540-94-6 ) is a functionalized heterocyclic intermediate widely utilized in the synthesis of bioactive pharmaceutical scaffolds (e.g., immunomodulators, agrochemicals).[1][2][3][4][5][6][7] Structurally characterized by an isoxazole core substituted with an ethyl group at the C5 position and an ethyl ester moiety at C4, this compound exhibits a distinct solubility footprint governed by its moderate lipophilicity and hydrogen-bond accepting capabilities.[1]
This guide details the compound's solubility behavior across solvent classes, provides self-validating experimental protocols for solubility determination, and outlines strategic solvent selection for reaction and purification.[1][8]
Physicochemical Snapshot
| Property | Detail |
| IUPAC Name | Ethyl 5-ethyl-1,2-oxazole-4-carboxylate |
| CAS Number | 134540-94-6 |
| Molecular Formula | C₈H₁₁NO₃ |
| Molecular Weight | 169.18 g/mol |
| Physical State | Liquid (at ambient temp) / Low-melting solid |
| Predicted LogP | ~1.8 – 2.2 (Lipophilic) |
Physicochemical Basis of Solubility
Understanding the molecular interaction potential is critical for predicting solubility behavior in the absence of empirical data for every solvent system.[1]
Structural Analysis[1]
-
Isoxazole Core: A five-membered heterocyclic ring containing oxygen and nitrogen. It acts as a weak base and a polar center, accepting hydrogen bonds.[1]
-
Ethyl Ester (C4): Provides significant lipophilicity but retains polar character via the carbonyl oxygen (H-bond acceptor). This group renders the molecule susceptible to hydrolysis in strong aqueous acid/base conditions.[1]
-
Ethyl Group (C5): A hydrophobic alkyl chain that increases the partition coefficient (LogP) compared to its methyl analog, enhancing solubility in non-polar organic solvents (alkanes, aromatics).[1]
Theoretical Solubility Prediction
Based on the "Like Dissolves Like" principle and group contribution methods:
-
High Solubility: Aprotic polar solvents (DMSO, DMF) and moderately polar organic solvents (DCM, Ethyl Acetate).[1]
-
Moderate Solubility: Alcohols (Ethanol, Methanol) – miscibility is expected, though phase separation may occur at very low temperatures in higher alcohols.[1]
-
Low/Immiscible: Water. The hydrophobic ethyl chains override the polar isoxazole/ester functionality, resulting in poor aqueous solubility.[1]
Solubility Profile by Solvent Class
The following data categorizes solvents based on their interaction with Ethyl 5-ethylisoxazole-4-carboxylate.
Table 1: Solubility & Miscibility Matrix
| Solvent Class | Representative Solvents | Interaction Status | Mechanistic Insight |
| Chlorinated | Dichloromethane (DCM), Chloroform | Highly Miscible | Dipole-dipole interactions dominate; excellent for extraction from aqueous phases.[1] |
| Esters | Ethyl Acetate, Isopropyl Acetate | Highly Miscible | Van der Waals forces and compatible polarity make this the standard solvent for workup.[1] |
| Alcohols | Methanol, Ethanol, Isopropanol | Soluble | H-bonding between solvent -OH and solute Carbonyl/N-ring.[1] Used frequently in synthesis (condensation). |
| Aromatics | Toluene, Benzene | Soluble | Pi-stacking interactions with the isoxazole ring and hydrophobic alkyl compatibility.[1] |
| Ethers | THF, Diethyl Ether, MTBE | Soluble | Excellent compatibility; THF is preferred for reactions requiring anhydrous conditions.[1] |
| Alkanes | Hexanes, Heptane, Pentane | Variable | Soluble at elevated temperatures; may show partial immiscibility or "oiling out" at low temps (useful for purification).[1] |
| Aqueous | Water, Brine | Immiscible | High interfacial tension; compound partitions into organic layer.[1] |
Experimental Protocols
Protocol A: Visual Miscibility Screening (For Liquid Samples)
Objective: Rapidly determine solvent compatibility for reaction optimization.
-
Preparation: Place 100 mg (or 100 µL) of Ethyl 5-ethylisoxazole-4-carboxylate into a clear GC vial.
-
Addition: Add the test solvent in 100 µL increments at room temperature (25°C).
-
Observation:
-
Instant Dissolution/Mixing:[1] Solvent is Compatible .
-
Schlieren Lines/Phase Separation: Solvent is Immiscible/Incompatible .
-
Cloudiness (Tyndall Effect): Partial solubility; requires heating or cosolvent.
-
-
Validation: If miscible, add water (if solvent is water-miscible like EtOH) to see if the compound "oils out." This confirms the compound's lipophilicity.[1]
Protocol B: Gravimetric Solubility Determination (For Solid/Saturated Limits)
Objective: Quantify solubility limits if the compound is isolated as a solid or for crystallization studies.
-
Saturation: Add excess compound to 5 mL of solvent in a sealed scintillation vial.
-
Equilibration: Shake at 200 rpm for 24 hours at constant temperature (e.g., 25°C).
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-saturated).
-
Quantification: Evaporate a known volume of filtrate (e.g., 1 mL) to dryness under vacuum/nitrogen flow. Weigh the residue.[1]
-
Calculation: Solubility (mg/mL) = Mass of Residue (mg) / Volume (mL).
-
Strategic Applications in Synthesis & Purification[1]
Reaction Solvent Selection[1][9]
-
Condensation Reactions: Ethanol is the "Gold Standard" for synthesizing isoxazole esters from
-keto esters and hydroxylamine.[1] The solubility of the starting materials and the intermediate aligns well with refluxing ethanol.[1] -
Alkylation/Acylation: Use THF or DMF . The compound's high solubility in these aprotic solvents ensures homogeneous reaction kinetics.[1]
Purification Strategy
Since Ethyl 5-ethylisoxazole-4-carboxylate is typically a liquid or low-melting solid, standard recrystallization is often ineffective.[1]
-
Extraction: Use Ethyl Acetate or DCM for extraction from the aqueous reaction quench. The compound will partition quantitatively into the organic phase.[1]
-
Distillation: Due to its thermal stability (relative to the ring), vacuum distillation is the preferred purification method for the liquid state.[1]
-
Chromatography: If distillation is not viable, use silica gel chromatography.
-
Mobile Phase: Hexanes:Ethyl Acetate gradient (Start 90:10
70:30). The compound is moderately polar and will elute after non-polar byproducts.
-
Visualization: Purification Decision Tree
Caption: Decision matrix for purifying Ethyl 5-ethylisoxazole-4-carboxylate based on physical state and thermal stability.
Visualization: Solubility Testing Workflow
Caption: Step-by-step workflow for determining solvent compatibility and identifying potential recrystallization systems.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7009317, Ethyl 5-methylisoxazole-4-carboxylate. (Used as homolog reference for physicochemical properties). Retrieved from [Link]
-
Organic Syntheses. General Synthesis of 4-Isoxazolecarboxylic Esters. (Methodological reference for solvent selection in isoxazole synthesis). Retrieved from [Link][1]
Sources
- 1. CN102786489A - Preparation method of 5-methyl isoxazole-4-ethyl formate - Google Patents [patents.google.com]
- 2. 129663-13-4|Ethyl 5-acetyl-3-methylisoxazole-4-carboxylate|BLD Pharm [bldpharm.com]
- 3. 134541-02-9|Diethyl isoxazole-4,5-dicarboxylate|BLD Pharm [bldpharm.com]
- 4. 53064-41-8|Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate|BLD Pharm [bldpharm.com]
- 5. 51135-73-0|Ethyl 5-methylisoxazole-4-carboxylate|BLD Pharm [bldpharm.com]
- 6. 124845-04-1|5-Cyclopropylisoxazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
The Therapeutic Potential of 5-Alkyl-Isoxazole Scaffolds in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The isoxazole ring is a five-membered heterocyclic motif of profound importance in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile physicochemical properties and presence in numerous clinically approved drugs.[1][2] This guide delves into the therapeutic potential of isoxazole derivatives substituted at the 5-position with small alkyl groups, such as methyl and ethyl. This substitution pattern is a cornerstone of several successful therapeutic agents and a fertile ground for novel drug discovery. We will explore the key therapeutic applications, from anticancer and anti-inflammatory to antimicrobial activities, grounded in mechanistic insights. Furthermore, this document provides detailed synthetic and pharmacological evaluation protocols, presents structure-activity relationship (SAR) data, and outlines future perspectives for the development of this promising class of compounds.
The Isoxazole Nucleus: A Cornerstone of Modern Medicinal Chemistry
The isoxazole ring system, an azole with adjacent nitrogen and oxygen atoms, provides an exceptional framework for drug design.[3] Its aromatic nature, combined with the weak N-O bond, offers a unique blend of stability for derivatization and potential for metabolic activation or controlled cleavage under specific physiological conditions.[4]
Physicochemical Properties and Rationale for Use
The isoxazole scaffold imparts favorable drug-like properties. Its ability to engage in hydrogen bonding (as an acceptor via nitrogen and oxygen) and dipole-dipole interactions, while maintaining a degree of lipophilicity, allows for fine-tuning of pharmacokinetic profiles. The ring's electronic properties can be modulated by substituents at the 3, 4, and 5-positions, influencing target binding affinity and selectivity.[2] The incorporation of an isoxazole ring can lead to enhanced physicochemical characteristics, making it a popular choice in compound design.[3]
The Significance of Substitution at the 5-Position: A Focus on Small Alkyl Groups
The C5 position of the isoxazole ring is a critical vector for molecular modification. Introducing small alkyl groups, such as methyl or ethyl, serves several strategic purposes in drug design:
-
Modulation of Lipophilicity: A methyl or ethyl group can subtly increase the molecule's lipophilicity, potentially enhancing membrane permeability and oral bioavailability.
-
Steric Influence: These groups can provide the necessary steric bulk to orient the molecule within a target's binding pocket, improving affinity and selectivity.
-
Metabolic Stability: Alkyl groups can block sites of potential metabolism on the ring, prolonging the compound's half-life.
-
Proven Clinical Precedent: The 5-methylisoxazole scaffold is famously represented by the anti-rheumatic drug Leflunomide and the antibiotic Sulfamethoxazole, validating its clinical and therapeutic relevance.[4]
Therapeutic Landscape of 5-Alkyl-Isoxazole Derivatives
The versatility of the 5-alkyl-isoxazole scaffold has led to its exploration across a wide spectrum of diseases.[5] These compounds have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][3]
Anticancer Activity: Targeting Key Signaling Pathways
Isoxazole derivatives have emerged as a promising class of anticancer agents, acting through diverse mechanisms such as inducing apoptosis, inhibiting topoisomerase, and disrupting cell signaling pathways.[6][7]
Mechanism of Action Example: Inhibition of the PI3K/Akt Pathway
Recent studies on novel isoxazole-piperazine hybrids have demonstrated potent cytotoxic effects against human liver and breast cancer cell lines.[8] Mechanistic investigations revealed that lead compounds induce oxidative stress, leading to apoptosis and cell cycle arrest. Critically, these molecules were found to inhibit the pro-survival PI3K/Akt signaling pathway. The Akt protein is a serine/threonine kinase that, when phosphorylated (activated), promotes cell survival and proliferation while inhibiting apoptosis. The inhibition of Akt hyperphosphorylation by these isoxazole derivatives effectively shuts down this survival signal, contributing to cancer cell death.[8]
Anti-inflammatory and Immunomodulatory Effects
The most prominent example in this class is Leflunomide , a 5-methylisoxazole-4-carboxamide derivative used in the treatment of rheumatoid arthritis.[4]
Causality of Action: Leflunomide is a prodrug. Following oral administration, its isoxazole ring is rapidly opened to form the active metabolite, teriflunomide. Teriflunomide exerts its anti-inflammatory and immunomodulatory effects by inhibiting dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. Rapidly proliferating cells, such as activated lymphocytes which are key drivers of rheumatoid arthritis, are highly dependent on this pathway to produce the DNA and RNA necessary for their expansion. By inhibiting DHODH, teriflunomide depletes the pyrimidine pool, arresting the proliferation of these autoimmune cells and thereby reducing inflammation and joint damage.[4] This targeted action on lymphocyte proliferation is the rationale behind its efficacy in autoimmune disorders.
Antimicrobial and Herbicidal Applications
Derivatives of 5-methylisoxazole-4-carboxamide have also been synthesized and evaluated for fungicidal and herbicidal activities. Preliminary bioassays have shown that certain compounds in this class exhibit moderate inhibition (32–58%) against fungal strains like Fusarium graminearum and Botrytis cinerea at a concentration of 100 mg/L.[9] This demonstrates the broad utility of the scaffold beyond human therapeutics and into agricultural applications.
Synthetic Strategies for 5-Alkyl-Isoxazole Scaffolds
The construction of the 3,5-disubstituted isoxazole ring is a well-established process in organic chemistry, often relying on the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or the condensation of a β-dicarbonyl compound with hydroxylamine.
General Synthetic Workflow
A common and robust method involves the reaction of a β-ketoester (containing the future 5-alkyl group) with hydroxylamine, followed by derivatization. This approach offers high yields and good control over the substitution pattern.
Detailed Protocol: Synthesis of N-(4-(tert-butyl)phenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide
This protocol is adapted from a reported synthesis of bioactive isoxazole-carboxamide derivatives.[10] The choice of reagents like EDC and DMAP is crucial; EDC (a water-soluble carbodiimide) activates the carboxylic acid for amide bond formation, while DMAP serves as a highly effective acylation catalyst to ensure the reaction proceeds efficiently at room temperature.
Step 1: Activation of the Carboxylic Acid
-
Dissolve 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (1.0 eq, 1.5 mmol) in anhydrous dichloromethane (12 mL) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq, 1.8 mmol) to the solution.
-
Add 4-Dimethylaminopyridine (DMAP) (0.2 eq, 0.3 mmol) to the reaction mixture.
-
Stir the mixture under a nitrogen atmosphere at room temperature for 30 minutes. The formation of the active O-acylisourea intermediate occurs during this step.
Step 2: Amide Bond Formation
-
Add the appropriate substituted aniline, in this case, 4-(tert-butyl)aniline (1.2 eq, 1.8 mmol), to the reaction mixture.
-
Continue stirring the mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
Step 3: Work-up and Purification
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the crude residue in dichloromethane (20 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with 1% aqueous NaHCO₃ solution (2 x 15 mL) to remove unreacted acid and EDC byproducts, followed by brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography using a hexane:ethyl acetate (70:30) solvent system to yield the pure product.[10]
Pharmacological Evaluation Workflow
Detailed Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT assay is a foundational, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. The causality is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting the yellow, water-soluble dye into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.
Step 1: Cell Seeding
-
Culture the desired cancer cell line (e.g., Hep3B liver cancer cells) in appropriate media until approximately 80% confluent.
-
Trypsinize the cells, perform a cell count using a hemocytometer, and calculate the cell concentration.
-
Seed the cells into a 96-well microtiter plate at a density of 5x10³ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
Step 2: Compound Treatment
-
Prepare a stock solution of the synthesized 5-alkyl-isoxazole derivative in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in each well is below 0.5% to avoid solvent-induced toxicity.
-
After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for another 48 or 72 hours.
Step 3: MTT Addition and Formazan Solubilization
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or an appropriate solubilizing solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
Step 4: Data Acquisition and Analysis
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing lead compounds. By systematically altering substituents on the isoxazole scaffold and observing the impact on biological activity, researchers can identify key structural features required for potency and selectivity. For a series of N-phenyl-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamides, specific substitutions on the N-phenyl ring were found to significantly influence anticancer activity.[10]
| Compound ID | N-Phenyl Ring Substitution | IC₅₀ vs. Hep3B (µg/mL)[10] | IC₅₀ vs. HeLa (µg/mL)[10] | Antioxidant IC₅₀ (µg/mL)[10] |
| 2a | 4-tert-butyl | >100 | >100 | 7.8 ± 1.21 |
| 2b | 4-methoxy | 71.32 | 34.69 | 20.3 ± 0.98 |
| 2c | 2,4-dimethoxy | 53.00 | 45.32 | 10.4 ± 1.01 |
| 2d | 3,4-dimethoxy | 23.51 | 15.48 | 18.2 ± 0.88 |
| 2e | 3,4,5-trimethoxy | 23.75 | 27.81 | 14.5 ± 0.76 |
| Doxorubicin | (Positive Control) | 1.13 | 1.10 | N/A |
Key Insights from the Data:
-
Anticancer Activity: The presence of methoxy groups on the N-phenyl ring is critical for cytotoxicity. A single methoxy group (2b) confers moderate activity, which is enhanced in the dimethoxy-substituted compounds (2c, 2d). The 3,4-dimethoxy (2d) and 3,4,5-trimethoxy (2e) substitutions provided the most potent activity against the Hep3B and HeLa cancer cell lines.[10]
-
Positional Isomerism: The positioning of the methoxy groups is important. The 3,4-dimethoxy substitution (2d) was superior to the 2,4-dimethoxy substitution (2c), particularly against HeLa cells, suggesting a specific binding orientation is preferred.[10]
-
Antioxidant vs. Anticancer Activity: Interestingly, the structural requirements for antioxidant activity differ from those for anticancer activity. The 4-tert-butyl substituted compound (2a) was the most potent antioxidant but lacked significant anticancer effects, indicating a divergence in the mechanisms of action.[10]
Future Perspectives and Conclusion
The 5-alkyl-isoxazole scaffold, particularly with methyl and ethyl substituents, remains a highly valuable and versatile platform in drug discovery. The clinical success of molecules like Leflunomide provides a powerful validation of this chemical space.[4] Current research highlights its significant potential in oncology, with clear mechanistic pathways, such as the inhibition of Akt signaling, providing a rational basis for further development.[8]
Future efforts should focus on:
-
Exploring a wider range of 5-alkyl groups: Systematically investigating the impact of groups larger than methyl, such as ethyl, propyl, and butyl, on pharmacokinetic and pharmacodynamic properties.
-
Kinase Inhibition: Given the scaffold's prevalence in kinase inhibitor design, screening 5-alkyl-isoxazole libraries against panels of cancer-relevant kinases is a high-priority strategy.[11][12]
-
Neurodegenerative Diseases: The role of isoxazoles as anti-inflammatory and neuroprotective agents warrants deeper investigation for diseases like Alzheimer's and Parkinson's, where neuroinflammation is a key pathological feature.[1][2]
References
-
Chandra, Mahendra, M., Murthy, N. S., & Jeyaseelan, S. J. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1083. [Link]
-
Wang, X., Xiong, L., & Zhang, H. (2014). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Journal of Chemical and Pharmaceutical Research, 6(5), 893-897. [Link]
-
Kumar, M., & Kumar, V. (2022). A review of isoxazole biological activity and present synthetic techniques. International Journal of Health and Clinical Research, 5(2), 1-10. [Link]
-
Sharma, V., Kumar, P., & Pathak, D. (2016). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 24(22), 5739-5762. [Link]
-
Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. ResearchGate. [Link]
-
Chakraborty, S., et al. (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Journal of Chemical Health Risks. [Link]
-
Özkay, Y., et al. (2018). Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. Bioorganic & Medicinal Chemistry, 26(12), 3290-3301. [Link]
-
Hawash, M., et al. (2024). Isoxazole–Containing drugs with various pharmacological activities. ResearchGate. [Link]
-
Nawrocka, W., et al. (2020). Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e][9][13][14]triazepine Derivatives and Potential Inhibitors of Protein Kinase C. ACS Omega, 5(51), 33177-33192. [Link]
-
Khedkar, P., et al. (2025). In silico assessments, Design, synthesis, and biological evaluation of 5-methylisoxazole-4-carboxamide derivatives. ResearchGate. [Link]
-
Al-Ostath, A., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. BioMed Research International, 2021, 6689625. [Link]
-
Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(1), 1-20. [Link]
-
Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]
-
Chen, X., et al. (2015). Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide, in drug design. Journal of Medicinal Chemistry, 58(2), 1034-1043. [Link]
-
Unzue, A., et al. (2018). Development of potent inhibitors of receptor tyrosine kinases by Ligand-Based Drug Design. Journal of Medicinal Chemistry, 61(5), 2104-2110. [Link]
-
Sharma, H., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]
Sources
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpca.org [ijpca.org]
- 4. Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. espublisher.com [espublisher.com]
- 7. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 5-PHENYLISOXAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
Strategic Bioactivity Profiling of Ethyl-5-ethyl-isoxazole-4-carboxylate Derivatives
Executive Summary: The "Ethyl-Ethyl" Advantage
While the isoxazole scaffold is a privileged structure in medicinal chemistry—anchoring approved drugs like leflunomide (DMARD), valdecoxib (COX-2 inhibitor), and cloxacillin (antibiotic)—most commercially available building blocks utilize the 5-methyl analogue.
This guide focuses on the Ethyl-5-ethyl-isoxazole-4-carboxylate scaffold. The substitution of the standard C5-methyl with a C5-ethyl group is not merely cosmetic; it introduces a critical shift in lipophilicity (logP) and steric bulk . This modification is strategically employed to enhance membrane permeability in antimicrobial applications and improve hydrophobic pocket filling in kinase or COX-2 active sites.
This whitepaper outlines a self-validating screening workflow to transition this scaffold from a chemical building block to a bioactive lead.
Chemical Space & Library Generation
To screen effectively, one must first derivatize. The C4-ester is the primary "handle" for diversification. The bioactivity of the parent ester is generally low; it serves as a pro-drug or precursor. The active pharmacophores are generated via the following transformations:
Derivatization Logic (SAR Strategy)
| Derivative Class | Chemical Transformation | Target Bioactivity | Mechanism of Action |
| Carbohydrazides | Ester + Hydrazine hydrate | Antimicrobial / Antifungal | DNA Gyrase inhibition; Cell wall disruption |
| Carboxamides | Ester + Primary/Aromatic Amines | Anticancer / Analgesic | Kinase inhibition (EGFR/VEGFR); COX-2 selectivity |
| Carboxylic Acids | Ester Hydrolysis | Anti-inflammatory / Immunomodulatory | DHODH inhibition (Leflunomide-like) |
| Fused Pyrimidines | Condensation with Urea/Thiourea | Antiviral / Antitumor | Nucleoside mimicry |
Visualization: Synthetic & Screening Workflow
The following diagram illustrates the critical path from the parent "Ethyl-Ethyl" scaffold to validated hits.
Caption: Workflow transforming the ethyl-5-ethyl precursor into functional libraries, filtered by phenotypic screens before mechanistic validation.
Tier 1: Phenotypic Screening Protocols
The first stage of screening must be high-throughput and robust. We prioritize Antimicrobial (MIC) and Cytotoxicity (MTT) assays.
Protocol: Broth Microdilution Assay (Antimicrobial)
Purpose: Determine the Minimum Inhibitory Concentration (MIC) of hydrazide/amide derivatives against S. aureus (Gram+) and E. coli (Gram-).
Reagents:
-
Mueller-Hinton Broth (MHB).
-
Resazurin dye (viability indicator).
-
Positive Control: Ciprofloxacin.
-
Vehicle Control: DMSO (Max 1%).
Step-by-Step Methodology:
-
Stock Prep: Dissolve analogs in 100% DMSO to 10 mg/mL. Dilute in MHB to starting concentration of 512 µg/mL (DMSO final < 5%).
-
Plating: Dispense 100 µL of MHB into columns 2-12 of a 96-well plate. Add 200 µL of compound stock to column 1.
-
Serial Dilution: Transfer 100 µL from column 1 to 2, mix, and repeat across to column 10. Discard final 100 µL. (Range: 256 – 0.5 µg/mL).
-
Inoculation: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL), then dilute 1:100. Add 100 µL to all wells. -
Incubation: 37°C for 18–24 hours.
-
Readout: Add 30 µL Resazurin (0.015%). Incubate 2-4 hours. Blue
Pink indicates growth. -
Validation: MIC is the lowest concentration preventing color change.
Protocol: MTT Cytotoxicity Screening
Purpose: Evaluate anticancer potential (MCF-7, HepG2) and general toxicity (HEK293).
Step-by-Step Methodology:
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment: Treat with analogs (0.1 – 100 µM) for 48 hours. Include Doxorubicin as positive control.
-
MTT Addition: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4h at 37°C.
-
Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.
-
Quantification: Measure Absorbance at 570 nm (Reference 630 nm).
-
Calculation:
Tier 2: Mechanistic Validation (Target Identification)
Once "Hits" are identified (e.g., MIC < 10 µg/mL or IC50 < 10 µM), we must validate the mechanism. Isoxazoles are historically linked to COX inhibition and Kinase modulation .
COX-1 vs. COX-2 Selectivity
Isoxazoles (like Valdecoxib) bind to the hydrophobic side pocket of COX-2. The 5-ethyl group of our specific scaffold is hypothesized to fill this pocket more effectively than the 5-methyl, potentially increasing potency.
-
Assay Type: Colorimetric COX Inhibitor Screening Kit (e.g., Cayman Chemical).
-
Metric: Selectivity Index (SI) =
. -
Target: SI > 50 (High COX-2 selectivity reduces gastric side effects).
Kinase Profiling (EGFR/VEGFR)
For anticancer hits, the isoxazole ring often acts as an ATP-mimetic hinge binder.
-
Method: ADP-Glo™ Kinase Assay.
-
Logic: If the amide derivative shows high cytotoxicity in MCF-7 but low COX inhibition, screen against a panel of Tyrosine Kinases (EGFR, VEGFR-2).
Visualization: Mechanism of Action (COX-2)
The following diagram details the theoretical binding mode of the Ethyl-5-ethyl-isoxazole derivative within the COX-2 active site, validating the structural choice.
Caption: Structural logic of the 5-ethyl group: Enhanced hydrophobic interaction within the COX-2 pocket compared to standard 5-methyl analogs.
References
-
Bibi, A., et al. (2019). "Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives." BMC Chemistry.[1] Link
-
Shaik, A., et al. (2020). "Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives."[2][3] Molecules. Link
-
Zhu, Y., et al. (2018). "Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides." Molecules. Link
-
PubChem. "Ethyl 5-methylisoxazole-4-carboxylate Compound Summary."[4] (Used as reference for physicochemical properties of the homolog). Link
-
Sahoo, B. M., et al. (2023). "Isoxazole Derivatives as Potential Pharmacophore for New Drug Development."[5] Frontiers in Medicinal Chemistry. Link
-
Kaur, N., et al. (2021). "Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents." Journal of Chemistry. Link
Sources
History and development of isoxazole ester synthesis pathways
Topic: History and Development of Isoxazole Ester Synthesis Pathways Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The isoxazole ester pharmacophore is a cornerstone in medicinal chemistry, serving as a critical intermediate for
This guide analyzes the evolution of synthetic pathways from classical condensation to modern catalytic cycloadditions. It provides a decision-making framework for researchers to select the optimal pathway based on the desired regioisomer (isoxazole-3-, -4-, or -5-carboxylate) and available precursors.
Historical Foundation: The Regioselectivity Challenge
The genesis of isoxazole synthesis lies in the Claisen-type condensation of 1,3-dicarbonyls with hydroxylamine. While atom-economical, this method historically suffered from severe regioselectivity issues governed by the "Hard and Soft Acids and Bases" (HSAB) theory and pH conditions.
The Classical Mechanism & Its Flaws
In the reaction of a
-
Kinetic Control: Attack of
on the more electrophilic ketone. -
Thermodynamic Control: Attack of
or cyclization to the thermodynamically stable enol.
Critical Insight: Under basic conditions, the reaction often collapses to form 5-isoxazolones rather than the desired isoxazole esters. To secure the aromatic isoxazole ester, the leaving group dynamics must be manipulated, often requiring acid catalysis or the use of
Figure 1: Mechanistic divergence between classical condensation (pH-dependent) and modern cycloaddition (steric-controlled).
Strategic Synthesis Pathways
To achieve high-yield synthesis of specific ester isomers, one must move beyond generic protocols. The following pathways represent the current state-of-the-art for each isomer.
Pathway A: Isoxazole-4-Carboxylates (The Enamino Ester Route)
This is the industrial standard for generating 4-carboxylates. By converting the
-
Mechanism: Addition-Elimination
Cyclization. -
Key Reagent: Triethyl orthoformate (to generate the ethoxymethylene intermediate).
-
Advantage: Eliminates 5-isoxazolone formation; yields typically >80%.
Pathway B: Isoxazole-3-Carboxylates (The Nitrile Oxide Route)
Direct condensation rarely yields 3-carboxylates efficiently. The superior method is the [3+2] Cycloaddition using a specific dipole: Ethyl Nitroacetate .
-
Dipole: Ethyl nitroacetate is dehydrated in situ (using PhNCO or catalytic base) to form the nitrile oxide bearing the ester group (
). -
Dipolarophile: A terminal alkyne.[3]
-
Outcome: The ester group ends up at the C3 position, and the alkyne substituent at C5.
Pathway C: Isoxazole-5-Carboxylates (The Inverse Cycloaddition)
To place the ester at C5, the roles are reversed.
-
Dipole: A standard nitrile oxide (Ar-CNO).
-
Dipolarophile: An electron-deficient alkyne ester (e.g., Ethyl Propiolate).
-
Regioselectivity: The steric bulk and electronic deficiency of the propiolate ester favor the formation of the 5-carboxylate isomer.
Quantitative Comparison of Methods
The following data summarizes the efficiency of these pathways based on recent literature benchmarks.
| Target Isomer | Method | Key Precursors | Typical Yield | Regioselectivity | Notes |
| 4-Carboxylate | Enamino Condensation | Ethyl acetoacetate + HC(OEt) | 85 - 95% | >99:1 | Scalable; avoids chromatography often. |
| 3-Carboxylate | [3+2] Cycloaddition | Ethyl nitroacetate + Alkyne | 75 - 88% | 95:5 | Requires in situ dipole generation. |
| 5-Carboxylate | [3+2] Cycloaddition | Aldoxime + Ethyl Propiolate | 70 - 85% | 90:10 | Regioisomer separation may be required. |
| 5-Carboxylate | Classical Condensation | 40 - 60% | Variable | High risk of 5-isoxazolone byproduct. |
Detailed Experimental Protocol
Protocol: Synthesis of Ethyl 5-methylisoxazole-4-carboxylate
A robust, self-validating protocol for the 4-isomer using the ethoxymethylene pathway.
Reagents:
-
Ethyl acetoacetate (1.0 eq)
-
Triethyl orthoformate (1.5 eq)
-
Acetic anhydride (2.0 eq)
-
Hydroxylamine hydrochloride (1.1 eq)
-
Sodium acetate (1.1 eq)
Step-by-Step Workflow:
-
Activation (Enol Ether Formation):
-
Charge a reaction vessel with ethyl acetoacetate, triethyl orthoformate, and acetic anhydride.
-
Reflux at 130°C for 2-4 hours. Monitor by TLC for the disappearance of starting material.
-
Checkpoint: The formation of the intermediate ethyl 2-(ethoxymethylene)acetoacetate is indicated by a shift in UV absorption.
-
Concentrate under reduced pressure to remove volatile byproducts (ethyl acetate/acetic acid).
-
-
Cyclization:
-
Dissolve the oily residue in Ethanol.
-
In a separate vessel, prepare a buffered solution of Hydroxylamine HCl and Sodium Acetate in water/ethanol.
-
Add the buffered hydroxylamine solution to the intermediate dropwise at 0-5°C (Ice bath). Exothermic reaction.
-
Allow to warm to room temperature and stir for 1 hour.
-
-
Workup & Purification:
-
Evaporate ethanol.[6] Dilute with water.
-
Extract with Ethyl Acetate (3x). Wash organic layer with Brine.
-
Dry over MgSO
and concentrate. -
Validation: The product should solidify or present as a clean oil. Purity can be confirmed via
H NMR (Singlet at ~2.5 ppm for C5-Me, Quartet/Triplet for Ethyl ester, Singlet at ~8.5 ppm for C3-H).
-
Figure 2: Process flow for the synthesis of Ethyl 5-methylisoxazole-4-carboxylate.
Modern Catalytic Advances
While the protocols above are robust for standard esters, complex scaffolds require catalysis to improve regioselectivity and mildness.
-
Cu(I) Catalysis (Click Chemistry): The use of Cu(I) stabilizes the intermediate metallacycle, ensuring exclusive formation of the 3,5-disubstituted product. This is particularly useful when synthesizing isoxazole-5-carboxylates from alkynes and nitrile oxides, suppressing the 4-isomer completely.
-
Ru(II) Catalysis: Ruthenium catalysts (e.g., Cp*RuCl(cod)) allow for the formation of 3,4-disubstituted isoxazoles, a substitution pattern difficult to access via thermal cycloaddition.
References
-
Claisen, L. (1903). Zur Kenntniss der Isoxazole.[6][7][8][9][10][11] Berichte der deutschen chemischen Gesellschaft.
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[5][12][13] Past and Future. Angewandte Chemie International Edition.
-
Hansen, T. V., et al. (2005). Regioselective Synthesis of 3,5-Disubstituted Isoxazoles via Copper(I)-Catalyzed Cycloaddition. Journal of Organic Chemistry.
-
Bast, K., et al. (1973). Regiochemistry of the addition of nitrile oxides to propiolic acid esters. Chemische Berichte.
-
Deana, A. A., et al. (1983). Synthesis of 5-methylisoxazole-4-carboxylic acid derivatives. Journal of Medicinal Chemistry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. research.ulusofona.pt [research.ulusofona.pt]
- 9. benchchem.com [benchchem.com]
- 10. WO2001016116A1 - Process for synthesizing isoxazolines and isoxazoles - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. sciforum.net [sciforum.net]
Methodological & Application
One-Pot Synthesis of Ethyl 5-Ethylisoxazole-4-carboxylate Derivatives: Principles and Protocols
An Application Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction
The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2][3] The synthesis of functionalized isoxazoles, such as Ethyl 5-ethylisoxazole-4-carboxylate, is therefore of significant interest to researchers in drug discovery and development. One-pot synthesis methodologies offer a streamlined, efficient, and often more environmentally benign approach compared to traditional multi-step procedures by reducing waste, saving time, and improving overall yield.[2][4][5]
This application note provides a detailed guide to the one-pot synthesis of Ethyl 5-ethylisoxazole-4-carboxylate derivatives. We will explore the core chemical principles, provide validated, step-by-step protocols, and discuss the causality behind experimental choices to empower researchers to successfully synthesize and optimize these valuable heterocyclic compounds.
Principle of the Synthesis: The Paal-Knorr Analogy for Isoxazoles
The most direct and widely adopted one-pot method for synthesizing 3,4,5-trisubstituted isoxazoles, including the target carboxylate derivatives, is the condensation reaction between a β-dicarbonyl compound and hydroxylamine. This reaction is analogous to the Paal-Knorr synthesis of furans and pyrroles and provides a reliable route to the isoxazole core.
The fundamental transformation involves two key steps that occur sequentially in a single reaction vessel:
-
Oxime Formation: The nucleophilic nitrogen of hydroxylamine attacks one of the carbonyl groups of the β-ketoester, followed by dehydration to form an oxime intermediate.
-
Intramolecular Cyclization: The hydroxyl group of the oxime then attacks the remaining carbonyl (the ester carbonyl in this case is less reactive), leading to a cyclized intermediate which subsequently dehydrates to yield the stable aromatic isoxazole ring.
The regioselectivity of the final product—determining which substituent ends up at the C3 versus the C5 position—is dictated by the initial nucleophilic attack on the β-ketoester. For a starting material like ethyl 3-oxopentanoate, the more electrophilic ketone carbonyl is preferentially attacked by the hydroxylamine nitrogen, leading to the desired 5-ethyl substituted isoxazole.
Mechanistic Pathway
The following diagram illustrates the step-wise formation of the isoxazole ring from a β-ketoester and hydroxylamine hydrochloride.
Caption: Reaction mechanism for isoxazole synthesis.
Experimental Protocols
This section details a robust one-pot protocol for the synthesis of Ethyl 5-ethylisoxazole-4-carboxylate. The procedure is based on well-established methods for analogous isoxazole syntheses.[6][7]
Protocol 1: Base-Mediated Cyclocondensation
This protocol is the most direct route, relying on the cyclocondensation of ethyl 3-oxopentanoate with hydroxylamine hydrochloride in the presence of a base.
Materials and Reagents:
-
Ethyl 3-oxopentanoate (or other β-ketoester)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc) or Sodium hydroxide (NaOH)
-
Ethanol (95% or absolute)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Experimental Workflow Diagram
Caption: One-pot synthesis experimental workflow.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve hydroxylamine hydrochloride (1.1 eq., e.g., 1.1 mmol, 76 mg) and sodium acetate (1.2 eq., e.g., 1.2 mmol, 98 mg) in a minimal amount of water, followed by the addition of ethanol (10 mL).
-
Causality: Sodium acetate acts as a mild base to liberate free hydroxylamine from its hydrochloride salt, creating the active nucleophile. Ethanol serves as a solvent that effectively dissolves both the polar and non-polar reactants.
-
-
Addition of β-Ketoester: To the stirring solution, add ethyl 3-oxopentanoate (1.0 eq., e.g., 1.0 mmol, 144 mg) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) to remove any acidic impurities, followed by brine (20 mL).
-
Causality: The bicarbonate wash neutralizes any unreacted acidic components. The brine wash helps to remove residual water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Ethyl 5-ethylisoxazole-4-carboxylate.
Data Summary and Optimization
The efficiency of one-pot isoxazole synthesis can be influenced by the choice of catalyst, solvent, and reaction conditions. While the base-mediated protocol is robust, various "green" and catalytic methods have been developed to improve yields and simplify procedures.[2][4][6]
Table 1: Comparison of Reaction Conditions for Isoxazole Synthesis
| Method | Catalyst | Solvent | Temperature (°C) | Time (min) | Typical Yield (%) | Reference |
| Base-Mediated | Sodium Acetate | Ethanol | 80 | 120-240 | 60-80 | Adapted from[7] |
| Pyruvic Acid | Pyruvic Acid (5 mol%) | Water | 100 (Reflux) | 30-45 | 85-95 | [6] |
| Ultrasound-Assisted | Itaconic Acid | Water | 50 | 15 | ~95 | [4] |
| Catalyst-Free | None | Water | 100 (Reflux) | 180 | 80-92 | [8] |
| Amine-Cellulose | Cell-Pr-NH₂ | Water | Room Temp. | 25-60 | 85-98 | [1] |
Note: Yields are reported for analogous 3,4-disubstituted isoxazol-5(4H)-ones or similar structures and may vary for the specific target molecule.
Field-Proven Insights & Troubleshooting
-
Choice of Base: Stronger bases like NaOH can accelerate the reaction but may also promote hydrolysis of the ester group if not carefully controlled. Mild bases like sodium acetate or triethylamine are generally safer for preserving the ester functionality.
-
Solvent System: While ethanol is a conventional choice, conducting the reaction in water aligns with green chemistry principles and can be highly effective, especially when using an appropriate catalyst.[2][5] Water as a solvent can sometimes lead to easier product precipitation and simplified work-up.[1]
-
Regioisomer Formation: The primary challenge in isoxazole synthesis is controlling regioselectivity. Using a β-ketoester like ethyl 3-oxopentanoate strongly favors the formation of the 5-ethyl isomer due to the higher electrophilicity of the ketone carbonyl compared to the ester carbonyl.
-
Purification: The polarity of the final product is moderate. A mobile phase of 10-30% ethyl acetate in hexane is typically effective for purification via silica gel chromatography.
References
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]
-
Al-Shameri, A. M., Al-Ghorbani, M., & Kiyani, H. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules. Retrieved from [Link]
-
Bougrin, K., & Talbaoui, A. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. Retrieved from [Link]
- Sharma, V., & Kumar, V. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Journal of the Iranian Chemical Society.
- Chavan, A. A. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Turkish Chemical Society, Section A: Chemistry.
- The Journal of Organic Chemistry Ahead of Print. (2026).
- Aher, S. B., et al. (2024). Recent updates in the one-pot multicomponent synthesis of 3,4-disubstituted-isoxazole-5(4H)-ones. OICC Press.
- Gaikwad, S. (n.d.).
- (2008). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine.
- Sonwane, S. A., & Mahale, R. G. (2021). An efficient Synthesis of an isoxazole-5(4H)
- Al-Shameri, A. M., Al-Ghorbani, M., & Kiyani, H. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org.
- (2026). Acid Switchable Reaction of CF3-Ynones with Hydroxylamine To Form Selectively 3- and 5-CF3-Isoxazoles. The Journal of Organic Chemistry.
- Wang, H., et al. (2023). One-Pot Synthesis of Isoxazole-Fused Tricyclic Quinazoline Alkaloid Derivatives via Intramolecular Cycloaddition of Propargyl-Substituted Methyl Azaarenes under Metal-Free Conditions. MDPI.
- Duan, M., et al. (2022). Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. The Journal of Organic Chemistry.
- (2016). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities.
- Cornforth, J. W., & Cornforth, R. H. (1953). Synthesis of Oxazoles from Ethyl Acetoacetate. Ring-fission of Some Oxazole-5-carboxylic Acids. RSC Publishing.
- Antonov, D., et al. (2019).
- Deshmukh, K. K., et al. (2022). Pyruvic acid-catalyzed one-pot three-component green synthesis of isoxazoles in aqueous medium. Journal of Chemical Sciences.
- Gökçe, M., et al. (2022). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC.
- (2024).
- Ballesteros-Casallas, A., et al. (2023). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PMC.
- CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid. (2014).
- (2022).
- Kumar, V., et al. (2017).
- Pandey, S., et al. (2024). Synthesis of novel isoxazole/dihydroisoxazole tethered β-lactam hybrids via regiospecific 1,3-dipolar cycloaddition methodology on 3-phenylthio-β-lactams. Taylor & Francis.
Sources
- 1. mdpi.com [mdpi.com]
- 2. oiccpress.com [oiccpress.com]
- 3. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. ias.ac.in [ias.ac.in]
- 7. CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid - Google Patents [patents.google.com]
- 8. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
Amidation of Ethyl-5-ethyl-isoxazole-4-carboxylate for library generation
Application Note & Protocol
Topic: High-Throughput Amidation of Ethyl 5-Ethylisoxazole-4-carboxylate for Medicinal Chemistry Library Generation
Executive Summary
The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics. The generation of diverse chemical libraries based on this scaffold is a cornerstone of modern drug discovery. This document provides a comprehensive guide to the efficient amidation of Ethyl 5-ethylisoxazole-4-carboxylate, a key building block for creating extensive isoxazole-4-carboxamide libraries. We present a robust, scalable protocol optimized for parallel synthesis, discuss the mechanistic rationale behind reagent selection, offer practical troubleshooting advice, and detail a workflow for library generation. The methodologies described herein are designed to be readily implemented by researchers in drug development, enabling the rapid synthesis of novel chemical entities for screening and lead optimization.
Introduction: The Strategic Importance of Isoxazole-4-Carboxamides
Isoxazole derivatives are integral to numerous clinically significant drugs, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The isoxazole ring acts as a versatile bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. Specifically, the 5-substituted-isoxazole-4-carboxamide motif is a validated pharmacophore found in compounds targeting critical pathways in disease.
The direct amidation of a stable ester precursor like Ethyl 5-ethylisoxazole-4-carboxylate with a diverse panel of primary and secondary amines provides a powerful and atom-economical strategy for generating large libraries of potential drug candidates.[3] This late-stage diversification approach allows for the systematic exploration of the chemical space around the isoxazole core, facilitating the rapid establishment of structure-activity relationships (SAR).
Mechanistic Considerations & Protocol Rationale
Direct aminolysis of esters is often a sluggish and inefficient reaction requiring harsh conditions that can compromise the integrity of heterocyclic scaffolds.[4] To achieve a mild, efficient, and broadly applicable transformation suitable for library synthesis, the activation of the carboxylate ester is necessary. The most common and effective strategy involves the use of peptide coupling reagents.[5][]
This protocol advocates for a two-step, one-pot process where the ethyl ester is first saponified in situ to the corresponding carboxylic acid, which is then immediately activated and coupled with an amine. While direct conversion from the ester is possible with some reagents, the saponification-coupling sequence is often more reliable and generalizable across a wide range of amine nucleophiles.
For the coupling step, uronium salt-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly recommended.[7][8]
Rationale for Selecting HATU:
-
High Efficiency: HATU provides excellent coupling efficiency, even for challenging or sterically hindered amines, leading to high product yields.[7][8][9]
-
Low Racemization: While not a concern for this achiral substrate, HATU is known to suppress racemization in chiral systems, speaking to its mild activation mechanism.[5][10]
-
Favorable Byproducts: The byproducts of the HATU reaction are water-soluble, simplifying purification, a critical factor in parallel synthesis workflows.[11]
The mechanism involves the reaction of the carboxylate with HATU to form a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the amine nucleophile to form the stable amide bond, regenerating the uronium salt byproduct.[11][12] A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid and the amine salt (if provided as a hydrochloride or other salt).[11]
Experimental Workflow & Protocols
The following section details the step-by-step protocols for the saponification and subsequent amidation of Ethyl 5-ethylisoxazole-4-carboxylate.
General Library Generation Workflow
The diagram below illustrates the overall workflow for generating a diverse amide library from the common isoxazole ester starting material.
Sources
- 1. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. US20050027120A1 - Method for the synthesis of amides and related products from esters or ester-like compounds - Google Patents [patents.google.com]
- 5. hepatochem.com [hepatochem.com]
- 7. jpt.com [jpt.com]
- 8. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
Troubleshooting & Optimization
Improving reaction yields in the synthesis of Ethyl-5-ethyl-isoxazole-4-carboxylate
Technical Support Center: Synthesis of Ethyl 5-ethyl-isoxazole-4-carboxylate
Welcome to the technical support guide for the synthesis of Ethyl 5-ethyl-isoxazole-4-carboxylate. This document is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and practical solutions for improving reaction yields and purity. We will explore the underlying chemical principles of common issues and offer systematic approaches to overcome them.
Overview of the Core Synthesis
The most prevalent and direct method for synthesizing Ethyl 5-ethyl-isoxazole-4-carboxylate is the cyclocondensation reaction between ethyl 2-ethylacetoacetate (a β-ketoester) and hydroxylamine hydrochloride. This reaction, a variation of the Claisen isoxazole synthesis, involves the formation of an oxime intermediate, followed by intramolecular cyclization and dehydration to yield the isoxazole ring.[1][2] The choice of base and reaction conditions is paramount as it governs the reaction rate, yield, and regioselectivity.[3][4]
General Reaction Scheme:
-
Reactants: Ethyl 2-ethylacetoacetate + Hydroxylamine Hydrochloride (NH₂OH·HCl)
-
Product: Ethyl 5-ethyl-isoxazole-4-carboxylate
-
Key Transformation: Formation of the isoxazole heterocycle.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for this isoxazole synthesis? A1: The reaction proceeds via a two-step mechanism. First, the hydroxylamine, liberated from its hydrochloride salt by a base, acts as a nucleophile and attacks one of the carbonyl groups of the β-ketoester to form an oxime intermediate. Second, the hydroxyl group of the oxime attacks the remaining carbonyl group in an intramolecular fashion, leading to a cyclized intermediate which then dehydrates to form the stable aromatic isoxazole ring.
Caption: Generalized mechanism for isoxazole formation.
Q2: Why is the choice of base so critical for the reaction's success? A2: The base serves two essential functions:
-
Liberation of Nucleophile: It neutralizes the hydrochloride in NH₂OH·HCl to generate free hydroxylamine, which is the active nucleophile. At least one molar equivalent of base is required for this step.
-
Catalysis: The base can catalyze both the initial condensation and the final dehydration step. However, using a base that is too strong (e.g., NaOH, KOH) can lead to the undesirable saponification of the ethyl ester functional group, significantly reducing the yield of the desired product. Mild inorganic bases like sodium carbonate (Na₂CO₃) or sodium acetate (NaOAc), or organic bases like triethylamine (TEA), are often preferred.[3]
Q3: What are the primary side products or impurities I should expect? A3: The most common impurities include unreacted starting materials, the regioisomer (Ethyl 3-ethyl-5-methyl-isoxazole-4-carboxylate), and potential byproducts from base-induced hydrolysis of the ester. The formation of the regioisomer is a classic challenge when using unsymmetrical 1,3-dicarbonyl compounds.[1][5]
Troubleshooting Guide for Low Reaction Yields
Low yields can be frustrating, but a systematic approach can quickly identify and resolve the root cause. This guide addresses the most common issues encountered during the synthesis of Ethyl 5-ethyl-isoxazole-4-carboxylate.
Caption: Logical workflow for troubleshooting low reaction yields.
Problem 1: Very Low or No Product Formation
-
Probable Cause A: Purity and Integrity of Starting Materials
-
Explanation: Hydroxylamine hydrochloride can degrade over time, and the β-ketoester may contain acidic impurities or have undergone self-condensation. The presence of water can also inhibit the reaction.
-
Suggested Solution:
-
Verify Purity: Confirm the purity of ethyl 2-ethylacetoacetate and hydroxylamine hydrochloride using ¹H NMR or GC-MS.
-
Use Fresh Reagents: If possible, use freshly opened or purified reagents.
-
Ensure Anhydrous Conditions: Dry the solvent (e.g., ethanol) and perform the reaction under an inert atmosphere (e.g., nitrogen) to prevent moisture contamination.
-
-
-
Probable Cause B: Incorrect Base Type or Stoichiometry
-
Explanation: As discussed in the FAQs, the base is critical. An insufficient amount of base (<1 equivalent) will result in unreacted starting material due to the presence of HCl. A base that is too strong can cause ester saponification.
-
Suggested Solution:
-
Stoichiometry Check: Ensure at least 1.0-1.2 equivalents of base are used relative to hydroxylamine hydrochloride.
-
Base Screening: If yield is still low, perform a small-scale screen with different mild bases. Sodium acetate is often a good starting point as it buffers the reaction medium.
-
-
| Base Type | Molar Equivalents | Typical Solvent | Expected Outcome |
| Sodium Acetate (NaOAc) | 1.1 - 1.5 | Ethanol | Good for buffering the reaction; often provides good yields. |
| Sodium Carbonate (Na₂CO₃) | 1.1 - 1.5 | Ethanol | Effective inorganic base; easy to remove during workup.[3] |
| Triethylamine (TEA) | 1.1 - 1.5 | Ethanol, Dichloromethane | Common organic base; soluble in organic solvents. |
| Sodium Hydroxide (NaOH) | 1.1 - 1.5 | Ethanol | Not Recommended. High risk of ester saponification. |
Problem 2: Significant Formation of an Isomeric Byproduct
-
Probable Cause: Lack of Regiocontrol
-
Explanation: The nucleophilic attack of hydroxylamine can occur at either the C2-carbonyl or the C4-carbonyl of ethyl 2-ethylacetoacetate. The electronic and steric environment, heavily influenced by pH, dictates this selectivity.[4] The formation of regioisomers is a common challenge in isoxazole synthesis from unsymmetrical dicarbonyls.[1][5]
-
Suggested Solution:
-
Control pH: The regioselectivity is often highly dependent on the pH of the reaction medium.[6] Systematically test the reaction under slightly acidic (e.g., using acetic acid as a solvent or co-solvent), neutral (e.g., sodium acetate buffer), and mildly basic conditions (e.g., Na₂CO₃).
-
Temperature Adjustment: Lowering the reaction temperature may increase the kinetic selectivity towards one regioisomer over the other.
-
-
Problem 3: Product Decomposes or Reaction Mixture Turns Dark
-
Probable Cause: Excessive Heat or Harsh Conditions
-
Explanation: Isoxazole rings can be sensitive and may degrade under prolonged heating or in the presence of strong acids or bases.[1][7] Dark coloration often indicates decomposition.
-
Suggested Solution:
-
Lower Reaction Temperature: Attempt the reaction at room temperature first, even if it requires a longer reaction time. If no reaction occurs, gradually increase the temperature and monitor by TLC.
-
Reduce Reaction Time: Monitor the reaction progress closely using TLC. Once the starting material is consumed, proceed with the workup immediately to avoid prolonged exposure to heat.
-
Explore Alternative Energy Sources: Techniques like ultrasound irradiation have been shown to promote isoxazole synthesis efficiently at lower temperatures and with shorter reaction times, potentially minimizing product decomposition.[8][9]
-
-
Recommended Experimental Protocols
Protocol 4.1: General Synthesis of Ethyl 5-ethyl-isoxazole-4-carboxylate
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-ethylacetoacetate (1.0 eq.).
-
Reagent Addition: Add ethanol (5-10 mL per gram of ketoester). Begin stirring.
-
Base and Hydroxylamine: In a separate container, dissolve hydroxylamine hydrochloride (1.1 eq.) and sodium acetate (1.2 eq.) in a minimal amount of water and add this solution to the flask.
-
Reaction: Heat the mixture to a gentle reflux (approx. 80°C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketoester spot has disappeared (typically 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature. Reduce the solvent volume using a rotary evaporator.
-
Extraction: Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Washing: Combine the organic layers and wash with saturated brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 4.2: Troubleshooting via Small-Scale Parallel Screen
To efficiently optimize conditions, set up an array of small reactions in vials.
-
Stock Solutions: Prepare a stock solution of ethyl 2-ethylacetoacetate in ethanol. Prepare separate aqueous solutions of hydroxylamine hydrochloride and various bases (NaOAc, Na₂CO₃, TEA).
-
Reaction Array: In labeled vials, add the ketoester stock solution. Then add the hydroxylamine solution, followed by a different base to each vial.
-
Execution: Seal the vials and place them in a heating block set to a specific temperature (e.g., 60°C).
-
Analysis: After a set time (e.g., 6 hours), take a small aliquot from each vial, spot on a TLC plate, and compare the product formation to identify the most promising conditions for a larger scale reaction.
References
-
MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals. Retrieved from [Link]
-
Pace, A., et al. (2018). Optimization of the reaction conditions for the synthesis of 3,4,5-trisubstituted isoxazoles. ResearchGate. Retrieved from [Link]
-
RSC Publishing. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Retrieved from [Link]
-
GSC Advanced Research and Reviews. (2024). Cyclization with hydroxylamine hydrochloride: Significance and symbolism. Retrieved from [Link]
-
ResearchGate. (n.d.). A General Synthesis of 4-Isoxazolecarboxylic Esters: Ethyl 3-Ethyl-5-Methyl-4-Isoxazolecarboxylate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules. Retrieved from [Link]
-
Semantic Scholar. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Retrieved from [Link]
-
MDPI. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of isoxazole. Retrieved from [Link]
-
Beilstein Journals. (2018). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2018). Synthesis and Characterization of Novel Isoxazole derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (2022). A review of isoxazole biological activity and present synthetic techniques. Retrieved from [Link]
-
ACS Publications. (2021). Acid Switchable Reaction of CF3-Ynones with Hydroxylamine To Form Selectively 3- and 5-CF3-Isoxazoles. The Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Isoxazole synthesis [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ethyl-5-ethyl-isoxazole-4-carboxylate
Welcome to the technical support center for the purification of Ethyl-5-ethyl-isoxazole-4-carboxylate and related derivatives. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the isolation and purification of this important chemical intermediate. Here, we synthesize field-proven insights and established scientific principles into a practical, question-and-answer format to help you troubleshoot common issues and optimize your purification workflows.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you should consider before and during the purification process.
Q1: What are the most common impurities I should expect in a crude mixture of Ethyl-5-ethyl-isoxazole-4-carboxylate?
A: The impurity profile is highly dependent on the synthetic route. However, common impurities often include:
-
Unreacted Starting Materials: Such as the corresponding β-ketoester (e.g., ethyl 2-ethylacetoacetate) and hydroxylamine hydrochloride.[1]
-
Regioisomers: Depending on the synthetic strategy, regioisomers with similar physical properties can form, posing a significant purification challenge.[1]
-
Reaction Byproducts: Side-products from condensation or cyclization reactions.
-
Residual Solvents and Reagents: Solvents used in the reaction (e.g., ethanol, chloroform) and basic reagents (e.g., triethylamine) are common.[2]
Q2: How do I choose the best primary purification strategy: recrystallization, column chromatography, or distillation?
A: The optimal strategy depends on the physical state of your crude product and the nature of the impurities.
-
Choose Recrystallization if: Your target compound is a solid at room temperature and the impurities have different solubility profiles. It is an excellent method for removing small amounts of impurities and can be highly scalable.[1][3]
-
Choose Column Chromatography if: Your product is a liquid or a solid that is difficult to crystallize, or if it is contaminated with impurities of similar polarity (e.g., regioisomers). This is the most versatile technique for separating complex mixtures.
-
Choose Vacuum Distillation if: Your product is a thermally stable liquid with a boiling point that is significantly different from its impurities. This is particularly effective for removing non-volatile impurities. A similar compound, ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, has been successfully purified by vacuum distillation.[2]
The following decision tree can guide your initial choice:
Caption: Decision tree for selecting a primary purification strategy.
Q3: My isoxazole derivative is turning yellow or brown during workup or purification. Why is this happening?
A: The isoxazole ring and associated functional groups can be sensitive to certain conditions. Discoloration is often a sign of degradation or the presence of minor, highly colored impurities. Key factors to control are:
-
Heat: Avoid prolonged or excessive heating during solvent removal (rotary evaporation).[4]
-
Light: Some heterocyclic compounds are light-sensitive. Protect your sample from direct light by wrapping flasks in aluminum foil.[4]
-
pH Extremes: The isoxazole ring can be unstable under strongly acidic or basic conditions, especially when heated.[1] Ensure that any acid or base washes during the workup are performed efficiently and at low temperatures.
Q4: What analytical techniques should I use to confirm the purity of my final product?
A: A combination of techniques is essential for a comprehensive purity assessment.[4]
-
Thin Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and checking the purity of fractions from column chromatography. A single spot on TLC in multiple solvent systems is a good indicator of purity.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful methods for confirming the structure of your compound and identifying any residual starting materials or byproducts.[4][5]
-
Mass Spectrometry (MS): Provides the molecular weight of your compound, confirming its identity.[5]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis.[5][6]
Part 2: Troubleshooting Guides by Technique
Recrystallization Issues
Problem: My compound "oils out" as a liquid instead of forming crystals.
Causality & Solution: This common issue, known as "oiling out," occurs when the crude compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.[7] The compound separates as a liquid phase, which often traps impurities.
-
Troubleshooting Steps:
-
Reheat the Solution: Warm the flask to redissolve the oil completely.[7]
-
Add More Solvent: Add a small amount of additional hot solvent to decrease the saturation level.[7]
-
Ensure Slow Cooling: Allow the solution to cool to room temperature very slowly. Insulating the flask can help. Rapid cooling promotes oiling; slow cooling is critical for forming pure crystals.[7]
-
Scratch or Seed: If crystals are slow to appear, gently scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites. Alternatively, add a tiny "seed" crystal of the pure compound if available.[7]
-
Change Solvent System: If the problem persists, the solvent is likely unsuitable. A good solvent should dissolve the compound well when hot but poorly when cold.[7] Experiment with mixed solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) for better control.[4][8]
-
Problem: No crystals form, even after cooling in an ice bath.
Causality & Solution: This typically indicates one of two issues: either too much solvent was used, and the solution is not saturated, or the chosen solvent is too effective at dissolving your compound, even at low temperatures.[7]
-
Troubleshooting Steps:
-
Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution and boil off some of the solvent in a fume hood to increase the concentration. Allow it to cool again.
-
Induce Crystallization: Try scratching the flask or adding a seed crystal.[7]
-
Re-evaluate the Solvent: The solvent may be too good. Recover your compound by removing the solvent under reduced pressure and attempt recrystallization with a less polar solvent or a different mixed-solvent system.[7]
-
| Solvent/Solvent System | Rationale for Isoxazole Esters |
| Ethanol/Water | A common system for moderately polar compounds. Dissolve in hot ethanol and add water until cloudy.[8] |
| Ethyl Acetate/Hexanes | Excellent for esters, allows for fine-tuning of polarity to achieve optimal solubility.[4] |
| Isopropanol | Similar to ethanol but slightly less polar.[4] |
| Toluene/Hexanes | Can be effective, especially if the compound has aromatic character.[4] |
| Table 1: Potential Recrystallization Solvent Systems for Ethyl-5-ethyl-isoxazole-4-carboxylate. |
Column Chromatography Issues
Problem: I'm getting poor separation between my product and an impurity.
Causality & Solution: The polarity of your eluent (solvent system) is not optimized for the specific compounds in your mixture. The goal is to find a solvent system that gives your target compound a Retention Factor (Rf) of approximately 0.3 on a TLC plate, with good separation from other spots.[7]
-
Troubleshooting Steps:
-
Systematic TLC Screening: Before running a column, screen various solvent systems using TLC. Start with a nonpolar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) and test different ratios (e.g., 9:1, 4:1, 1:1).
-
Use a Gradient: If a single solvent system (isocratic elution) doesn't work, plan a gradient elution for your column. Start with a less polar eluent to wash off non-polar impurities, then gradually increase the polarity to elute your product and more polar impurities separately.[4]
-
Try a Different Solvent Combination: If hexanes/ethyl acetate fails, try dichloromethane/hexanes or a system with a small amount of a third solvent like methanol for more polar compounds.[9]
-
| Problem | Observation on TLC | Suggested Eluent Adjustment |
| Compounds run too high (Rf > 0.6) | Eluent is too polar. | Decrease the proportion of the polar solvent (e.g., from 1:1 to 4:1 Hex/EtOAc). |
| Compounds stuck at baseline (Rf < 0.1) | Eluent is not polar enough. | Increase the proportion of the polar solvent (e.g., from 4:1 to 1:1 Hex/EtOAc).[7] |
| Poor separation (spots overlap) | Polarity difference is too subtle. | Try a different solvent pair (e.g., Dichloromethane/Hexanes) or add a third component. |
| Table 2: Troubleshooting Chromatography Eluent Systems based on TLC Analysis. |
Problem: My product is streaking on the TLC plate and column.
Causality & Solution: Streaking is often caused by compound degradation on the acidic surface of the silica gel or by overloading the sample. Isoxazoles can be sensitive to acid.[4]
-
Troubleshooting Steps:
-
Deactivate the Silica: Before packing your column, you can rinse the silica gel with a solvent system containing a small amount (0.1-1%) of a non-nucleophilic base like triethylamine. This neutralizes the acidic sites and can dramatically improve chromatography for sensitive compounds.[4]
-
Use an Alternative Stationary Phase: If the problem persists, consider using a less acidic stationary phase like neutral alumina.[4]
-
Check Sample Load: Ensure you are not overloading the column. The amount of crude material should typically be 1-5% of the mass of the silica gel.
-
Caption: General workflow for flash column chromatography.[7]
Part 3: Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol assumes the product is less polar than some impurities and more polar than others.
-
Eluent Selection: Using TLC, identify a solvent system (e.g., 4:1 hexanes:ethyl acetate) that provides an Rf value of ~0.3 for the target compound.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of a glass column. Add a thin layer of sand.
-
Prepare a slurry of silica gel in your starting eluent. Pour the slurry into the column, tapping the side gently to ensure even packing without air bubbles.[7]
-
Add another layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent completely using a rotary evaporator to create a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.[7]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply positive pressure (using a pump or nitrogen) to achieve a steady flow rate.
-
Collect the eluting solvent in a series of test tubes or flasks (fractions).[7]
-
-
Analysis and Isolation:
-
Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified product.[7]
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude product in various solvents (e.g., ethanol, isopropanol). A good solvent will dissolve the material when hot but not when cold.[4] For mixed systems, dissolve the crude in the "good" solvent (e.g., hot ethanol) and add the "poor" solvent (e.g., water) dropwise until the solution just becomes cloudy. Reheat to clarify.
-
Dissolution: In an Erlenmeyer flask, dissolve the entire crude solid in the minimum amount of the chosen hot solvent.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[4]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[7]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all residual solvent.[4]
References
- Benchchem. (n.d.). Technical Support Center: Refining Work-up Procedures for Isoxazole Reactions.
- Benchchem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives.
- ResearchGate. (n.d.). (PDF) Synthesis and Antimicrobial Studies of Isoxazole Derivatives.
- Benchchem. (n.d.). Technical Support Center: Ethyl 3-hydroxyisoxazole-5-carboxylate Purification.
- Benchchem. (n.d.). Technical Support Center: Purification of Ethyl 2-iodooxazole-4-carboxylate Derivatives.
- Der Pharma Chemica. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives.
- MDPI. (2024). Synthesis and Structure of Unsymmetrical Anthracenyl-Isoxazole Antitumor Agents Via the Diastereoselective Bromination of 3-(9′-Anthryl).
- Asian Journal of Research in Chemistry. (n.d.). Synthesis and Characterization of Novel Isoxazole derivatives.
- Organic Syntheses Procedure. (n.d.). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester.
- Semantic Scholar. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Side Reactions in the Functionalization of Isoxazole Esters
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for isoxazole chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with isoxazole esters. The isoxazole ring is a valuable scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1] However, its unique electronic structure and the inherent weakness of the N-O bond present specific challenges during synthetic manipulations.[2][3][4]
This document provides in-depth, field-proven insights in a question-and-answer format to help you anticipate, diagnose, and solve common side reactions, ensuring the integrity of your isoxazole ester scaffolds throughout your synthetic campaigns.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section provides rapid answers to the most common issues encountered during the functionalization of isoxazole esters.
Q1: My reaction has a very low yield, and TLC shows multiple unidentified spots. What are the most likely causes?
A1: Low yields and complex reaction mixtures when working with isoxazoles often point to the instability of the heterocyclic ring itself.[2] The primary culprit is the cleavage of the weak N-O bond, which can be triggered by several factors.[2][3][4]
-
Harsh Reaction Conditions: The isoxazole ring is sensitive to strongly basic or acidic conditions, certain reductive agents, and even high temperatures.[2][5]
-
Incompatible Reagents: Transition metals used in cross-coupling reactions can catalyze N-O bond cleavage.[6][7] Strong nucleophiles or bases can also induce ring-opening.[8][9]
-
Photochemical Decomposition: If your reaction is exposed to UV light (including direct sunlight), the isoxazole ring can rearrange or decompose.[10][2]
Actionable Advice: Start by evaluating your reaction conditions. Consider using milder bases (e.g., K₂CO₃ instead of NaH), running the reaction at a lower temperature, and ensuring the reaction is protected from light.
Q2: I'm losing a significant portion of my product to ester hydrolysis during the aqueous workup. How can I prevent this?
A2: Ester hydrolysis is the reverse of esterification and is catalyzed by residual acid or base in the presence of water.[11] The aqueous washes necessary to remove these catalysts create a perfect environment for this unwanted side reaction.
Key Signs of Hydrolysis:
-
A lower-than-expected yield of your ester.[11]
-
The appearance of a more polar spot on TLC corresponding to the parent carboxylic acid.[11]
-
A broad O-H stretch in the IR spectrum of your crude product.[11]
Actionable Advice: The key is to minimize the contact time with aqueous acidic or basic solutions and to work at lower temperatures. Use a cold, saturated solution of a weak base like sodium bicarbonate (NaHCO₃) for neutralization, perform extractions quickly, and follow with a brine wash to remove bulk water before drying with an anhydrous salt like Na₂SO₄ or MgSO₄.[11] A detailed protocol is provided in Section 3.
Q3: I'm attempting a catalytic hydrogenation to reduce another functional group, but my isoxazole ring is being cleaved. How can I achieve selectivity?
A3: This is a classic selectivity challenge. Catalytic hydrogenation (e.g., using H₂/Pd, Raney Nickel) is a very common method for reductively cleaving the N-O bond of the isoxazole ring.[2][12][13] This process typically yields β-enamino ketones or related structures.[14][15]
Actionable Advice: To preserve the isoxazole ring, you must avoid typical catalytic hydrogenation conditions.
-
Alternative Reducing Agents: Explore reagents that are less reactive towards the N-O bond. The specific choice will depend on the functional group you are trying to reduce.
-
Catalyst Poisoning/Modification: In some specific cases, modifying the catalyst might reduce its activity towards N-O bond cleavage, but this requires careful screening.
-
Protecting Group Strategy: Consider if the group to be reduced can be masked, allowing you to perform other transformations on the isoxazole first, and then deprotect and reduce under conditions known to be compatible.
Section 2: Deep Dive - Understanding and Preventing Core Side Reactions
This section provides a detailed mechanistic understanding of the key side reactions and offers targeted strategies for their mitigation.
The N-O Bond Integrity Challenge
The N-O bond is the Achilles' heel of the isoxazole ring.[16] Its cleavage is a common pathway to decomposition and can be initiated under reductive, basic, acidic, and photochemical conditions.[2][17]
Q: Mechanistically, why is the N-O bond so prone to cleavage?
A: The N-O single bond is inherently weak due to the repulsion between the lone pairs of electrons on the adjacent nitrogen and oxygen atoms. Electron capture by the isoxazole's σ* LUMO can trigger the dissociation of this bond, leading to a ring-opened diradical intermediate, which is a precursor to decomposition or rearrangement products.[16][18] This inherent weakness makes it susceptible to a variety of chemical reagents.
Q: My functionalization requires a strong base like n-BuLi or LDA for deprotonation, but this leads to ring opening. What are my options?
A: Using strong organolithium bases must be approached with extreme caution.[8] While direct C4-lithiation is possible, it competes with nucleophilic attack at the sulfur-atom or ring-opening pathways, especially at temperatures above -70°C.[8]
Troubleshooting Base-Mediated Reactions:
| Issue | Causality | Recommended Solution |
|---|---|---|
| Ring Opening | The strong base acts as a nucleophile, attacking the ring and initiating cleavage. This is exacerbated at higher temperatures.[5][8] | Use a non-nucleophilic, sterically hindered base like LiTMP or KHMDS. Always perform the reaction at very low temperatures (e.g., -78°C) and add the base slowly. |
| Poor Regioselectivity | If multiple acidic protons are present, the strong base may deprotonate at other sites, leading to a mixture of products. | Consider a C-H activation strategy using a transition metal catalyst (e.g., Pd, Rh) which can offer superior regioselectivity for functionalization at a specific position.[8][19] |
| Decomposition | The anionic intermediate formed after deprotonation may be unstable, leading to decomposition before the electrophile can be added. | Add the electrophile to the reaction mixture before adding the base, or ensure it is present in excess to trap the anion as it is formed. |
Q: I am attempting a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) on a halo-isoxazole ester, but I'm primarily observing byproducts from N-O bond cleavage. How can I favor the desired C-C bond formation?
A: Transition metals, particularly palladium, can insert into the weak N-O bond via oxidative addition, leading to ring cleavage as a major side reaction.[20][21] The success of your cross-coupling reaction depends on the relative rates of oxidative addition into the C-X bond versus the N-O bond.
Optimizing Cross-Coupling Reactions:
-
Ligand Choice: Use electron-rich, bulky phosphine ligands. These ligands can accelerate the rate of oxidative addition into the C-X bond and subsequent reductive elimination, outcompeting the N-O cleavage pathway.
-
Lower Reaction Temperatures: N-O bond insertion is often more favorable at higher temperatures. Running the reaction at the lowest possible temperature that still allows for C-C coupling can significantly improve the outcome.
-
Choice of Metal: While palladium is common, consider other catalysts. Nickel-catalyzed methods have been successfully developed for C-N cross-coupling of isoxazoles with boronic acids, proceeding via N-O bond cleavage to form β-enamino esters.[7] This highlights that the catalyst choice dictates the reaction pathway. If N-O cleavage is the desired outcome, Nickel might be preferred. If preservation is desired, a carefully selected Palladium system is a better starting point.
Preserving the Ester: A Workflow for Hydrolysis Prevention
Even if the isoxazole ring survives the reaction, the ester functional group can be lost during workup. Base-catalyzed hydrolysis (saponification) is particularly problematic as it is often irreversible.[11]
Q: Can you provide a detailed, step-by-step protocol for an aqueous workup designed to minimize ester hydrolysis?
A: Absolutely. This protocol prioritizes low temperatures and minimal contact time with aqueous phases.
Protocol: Hydrolysis-Minimizing Aqueous Workup
-
Cool the Reaction: Once the reaction is complete (monitored by TLC), immediately cool the reaction vessel in an ice-water bath. This slows down all chemical processes, including hydrolysis.
-
Quench with Cold, Dilute Acid (if reaction is basic): Slowly add a pre-chilled (0-5°C) dilute acid (e.g., 1M HCl or 10% citric acid solution) to neutralize the base. Monitor the pH with litmus paper to avoid making the solution strongly acidic.
-
Dilute and Extract: Add cold ethyl acetate or another suitable organic solvent and cold deionized water. Transfer the mixture to a separatory funnel. Perform the extraction quickly and efficiently.
-
Neutralize with Weak Base: Wash the separated organic layer with a cold, saturated aqueous NaHCO₃ solution.[11] This will neutralize any remaining acid catalyst. Caution: Vent the funnel frequently to release CO₂ gas. Continue until no more gas evolves.
-
Brine Wash: Perform a final wash of the organic layer with cold, saturated aqueous NaCl (brine).[11] This step removes the majority of the dissolved water and reduces the solubility of your organic product in the residual aqueous phase.
-
Dry Thoroughly: Drain the organic layer into a flask and add an anhydrous drying agent like Na₂SO₄ or MgSO₄. Allow sufficient time for drying (15-20 minutes) before filtering and concentrating the solvent under reduced pressure.
Section 3: Visual Guides & Decision Trees
Visual aids can help streamline the troubleshooting process in the lab. The following diagrams outline logical steps for diagnosing and solving common problems.
// Conditions Path temp [label="Is Temperature > 60°C?"]; ph [label="Are Strong Acids/Bases Used? \n (e.g., NaOH, n-BuLi)"]; light [label="Is Reaction Exposed to UV/Sunlight?"];
// Reagents Path reductant [label="Is a Reductive Agent Present? \n (e.g., H₂, Raney Ni)"]; metal [label="Is a Transition Metal Catalyst Used? \n (e.g., Pd, Ni)"];
// Workup Path hydrolysis [label="Signs of Ester Hydrolysis in Crude Product? \n (e.g., Acid spot on TLC)"];
// Solutions sol_temp [label="Action: Reduce Temperature", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_ph [label="Action: Use Milder Base/Acid \n (e.g., K₂CO₃, aq. NH₄Cl)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_light [label="Action: Protect from Light \n (e.g., Wrap flask in foil)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_reductant [label="Problem: N-O Cleavage \n Action: Choose milder reductant", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; sol_metal [label="Problem: N-O Cleavage \n Action: Screen ligands, lower temp.", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; sol_hydrolysis [label="Action: Implement Hydrolysis-Minimizing Workup \n (See Protocol)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections start -> check_conditions; start -> check_reagents; start -> check_workup;
check_conditions -> temp [label="Thermal Stability"]; temp -> sol_temp [label="Yes"]; check_conditions -> ph [label="pH Sensitivity"]; ph -> sol_ph [label="Yes"]; check_conditions -> light [label="Photostability"]; light -> sol_light [label="Yes"];
check_reagents -> reductant [label="Reductive Stability"]; reductant -> sol_reductant [label="Yes"]; check_reagents -> metal [label="Catalytic Stability"]; metal -> sol_metal [label="Yes"];
check_workup -> hydrolysis; hydrolysis -> sol_hydrolysis [label="Yes"]; } dot Figure 1: Decision tree for troubleshooting low yield and decomposition issues.
// Side Reactions node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; hydrolysis [label="{Carboxylic Acid | Ester Hydrolysis}"]; cleavage [label="{β-Enamino Ketone | Reductive N-O Cleavage}"]; opening [label="{Ring-Opened Products | Base-Induced Cleavage}"]; rearrange [label="{Oxazole Ester | Photochemical Rearrangement}"];
// Desired Product prod [label="{Functionalized Isoxazole Ester | Desired Product}", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Conditions leading to side reactions sub -> hydrolysis [label=" H₂O, Acid/Base \n (Workup)"]; sub -> cleavage [label=" H₂/Pd, Raney Ni \n (Reduction)"]; sub -> opening [label=" Strong Base (n-BuLi) \n High Temp"]; sub -> rearrange [label=" UV Light"];
// Conditions leading to desired product sub -> prod [label=" Mild Conditions \n Controlled Temp \n Correct Reagent Choice", color="#34A853"]; } dot Figure 2: Competing reaction pathways during isoxazole ester functionalization.
Section 4: References
-
N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. (2014). National Institutes of Health (NIH). Available from: [Link]
-
Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. (2023). MDPI. Available from: [Link]
-
pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. Available from: [Link]
-
N–O Bond Cleavage and Skeletal Reorganization of Isoxazoles Enabled by Earth-Abundant Transition Metal Catalysis. (2023). ACS Publications. Available from: [Link]
-
N-O Bond Cleavage and Skeletal Reorganization of Isoxazoles Enabled by Earth-Abundant Transition Metal Catalysis. ResearchGate. Available from: [Link]
-
Isoxazole. Wikipedia. Available from: [Link]
-
Product Class 9: Isoxazoles. Thieme. Available from: [Link]
-
Diradical Interactions in Ring-Open Isoxazole. NSF Public Access Repository. Available from: [Link]
-
Diradical Interactions in Ring-Open Isoxazole. (2021). PubMed. Available from: [Link]
-
Ring-Opening Fluorination of Isoxazoles. ResearchGate. Available from: [Link]
-
Pd‐catalyzed cross‐coupling reaction of isoxazole derivatives. ResearchGate. Available from: [Link]
-
Rh-catalyzed N-O bond cleavage to form oxazoles. ResearchGate. Available from: [Link]
-
Au‐catalyzed ring opening reaction of isoxazoles with isoxazolyl amine. ResearchGate. Available from: [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Publishing. Available from: [Link]
-
Isoxazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs. (2019). National Institutes of Health (NIH). Available from: [Link]
-
Studies on isoxazole derivatives. VIII. Catalytic hydrogenation of 5-aminoisoxazoles. (1955). PubMed. Available from: [Link]
-
Synthesis and hydrogenation of isoxazole (3). ResearchGate. Available from: [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. Available from: [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. (2024). National Institutes of Health (NIH). Available from: [Link]
-
Construction of Isoxazole ring: An Overview. ResearchGate. Available from: [Link]
-
Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. (2016). MDPI. Available from: [Link]
-
Nickel-catalysed C–N cross-coupling of organoboronic acids and isoxazoles. (2020). RSC Publishing. Available from: [Link]
-
Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. Available from: [Link]
-
Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid. Google Patents. Available from:
-
Synthetic approaches for functionalized isoxazoles. ResearchGate. Available from: [Link]
-
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). National Institutes of Health (NIH). Available from: [Link]
-
Isoxazole – Knowledge and References. Taylor & Francis. Available from: [Link]
-
A review of isoxazole biological activity and present synthetic techniques. ResearchGate. Available from: [Link]
-
Nitrogen Protecting Groups: Recent Developments and New Applications. ResearchGate. Available from: [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. (2024). RSC Publishing. Available from: [Link]
-
What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions? ResearchGate. Available from: [Link]
-
Application, Reactivity and Synthesis of Isoxazole Derivatives. Bentham Science Publisher. Available from: [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2023). MDPI. Available from: [Link]
-
Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. (2014). TIB. Available from: [Link]
-
Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024). Milliken. Available from: [Link]
-
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). MDPI. Available from: [Link]
-
Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles. (2020). MDPI. Available from: [Link]
-
Synthetic Utility of Epoxides for Chiral Functionalization of Isoxazoles. (2011). National Institutes of Health (NIH). Available from: [Link]
-
Metal-free intermolecular C–O cross-coupling reactions: synthesis of N-hydroxyimide esters. (2016). RSC Publishing. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nickel-catalysed C–N cross-coupling of organoboronic acids and isoxazoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Isoxazole - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Studies on isoxazole derivatives. VIII. Catalytic hydrogenation of 5-aminoisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Diradical Interactions in Ring-Open Isoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
- 18. par.nsf.gov [par.nsf.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography Eluent Systems for Isoxazole Carboxylate Separation
Welcome to the Technical Support Center for the purification of isoxazole carboxylates via column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the separation of this important class of compounds.
Introduction: The Challenge of Purifying Isoxazole Carboxylates
Isoxazole carboxylates are a pivotal scaffold in medicinal chemistry. However, their purification can be challenging due to their polarity and the acidic nature of the carboxylate group, which can lead to peak tailing and poor separation on silica gel. This guide provides a systematic approach to selecting eluent systems and troubleshooting common issues to achieve high-purity compounds.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the column chromatography of isoxazole carboxylates.
Issue 1: The compound is streaking or tailing on the TLC plate and column.
-
Cause: This is a classic sign of a compound interacting too strongly and inconsistently with the stationary phase. For isoxazole carboxylates, the acidic proton of the carboxylic acid can interact with the slightly acidic silica gel, leading to this phenomenon.[1]
-
Solution: Add a small amount of a volatile acid to the eluent system. Acetic acid or formic acid (typically 0.1-1%) is recommended.[1] The acid in the mobile phase protonates the carboxylate, reducing its interaction with the silica gel and resulting in a more defined, less polar spot.[1]
Issue 2: The isoxazole carboxylate is not moving from the baseline (Rf ≈ 0).
-
Cause: The eluent system is not polar enough to effectively move the compound up the stationary phase. Isoxazole carboxylates can be quite polar, and a non-polar eluent will not be a strong enough solvent to displace them from the silica gel.
-
Solution: Gradually increase the polarity of your eluent system. If you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[2] If that is insufficient, consider switching to a more polar solvent system, such as dichloromethane/methanol.[3][4]
Issue 3: All compounds (product and impurities) are running at the solvent front (Rf ≈ 1).
-
Cause: The eluent system is too polar. The solvent is so effective at dissolving all the compounds that it carries them along with the mobile phase, resulting in no separation.
-
Solution: Decrease the polarity of the eluent. If you are using a hexane/ethyl acetate mixture, increase the proportion of hexane. The goal is to find a solvent system where your desired compound has an Rf value of approximately 0.2-0.4 on a TLC plate for optimal separation.[2][3]
Issue 4: Poor separation between the desired isoxazole carboxylate and closely related impurities.
-
Cause: The selectivity of the eluent system is not sufficient to resolve compounds with similar polarities.
-
Solution:
-
Try a different solvent system: If a hexane/ethyl acetate system is not providing adequate separation, a switch to a system with different solvent properties, such as dichloromethane/methanol or a three-solvent system (e.g., hexane/dichloromethane/ethyl acetate), may improve resolution.[5][6]
-
Consider a different stationary phase: If silica gel fails to provide the desired separation, consider using alumina (acidic, basic, or neutral) or reverse-phase silica.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting eluent system for a novel isoxazole carboxylate?
A1: A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[2][3] Begin with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate while monitoring the separation by TLC.[2]
Q2: How do I prepare and run a TLC to select the right eluent system?
A2: Spot your crude reaction mixture on a TLC plate. Develop the TLC in a chamber containing your chosen eluent system. The ideal eluent system will give your desired compound an Rf value of about 0.3, with good separation from impurities.[2]
Q3: Can I use a base like triethylamine in the eluent for isoxazole carboxylates?
A3: While triethylamine is commonly used for purifying basic compounds like amines, it is generally not recommended for acidic compounds like carboxylic acids.[1] It can deprotonate your carboxylic acid, making it highly polar and causing it to stick to the silica gel. An acidic additive is the appropriate choice.[1]
Q4: My isoxazole derivative seems to be decomposing on the silica gel column. What can I do?
A4: The isoxazole ring can be sensitive to certain conditions.[5] If you suspect decomposition on silica gel, you can try deactivating the silica gel by treating it with a small amount of triethylamine in your slurry-packing solvent and then flushing the column with your acidic eluent system before loading your compound. Alternatively, switching to a less acidic stationary phase like neutral alumina might be beneficial.[5]
Experimental Protocol: A Step-by-Step Guide to Column Chromatography of an Isoxazole Carboxylate
This protocol outlines the general steps for purifying an isoxazole carboxylate using flash column chromatography.
-
TLC Analysis for Solvent System Selection:
-
Dissolve a small sample of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the TLC plate in various hexane/ethyl acetate mixtures (e.g., 9:1, 4:1, 2:1, 1:1), each containing 0.5% acetic acid.
-
Identify the solvent system that provides an Rf of ~0.3 for your target compound and the best separation from impurities.[2]
-
-
Column Packing:
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a strong solvent like dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder of your crude product adsorbed onto the silica.
-
Carefully add this dry-loaded sample to the top of the packed column.[2]
-
-
Elution and Fraction Collection:
-
Gently add the eluent to the top of the column.
-
Apply positive pressure to begin eluting the compounds.
-
Collect fractions and monitor the separation by TLC.[2]
-
-
Product Isolation:
-
Combine the pure fractions containing your desired isoxazole carboxylate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Data Presentation: Common Eluent Systems
The following table summarizes common eluent systems for the separation of moderately polar organic compounds like isoxazole carboxylates.
| Eluent System Components (v/v) | Polarity | Typical Applications & Notes |
| Hexane / Ethyl Acetate | Low to Medium | A standard and versatile system. The ratio is adjusted to achieve the desired polarity.[3][4] |
| Dichloromethane / Methanol | Medium to High | Used for more polar compounds that do not move in hexane/ethyl acetate systems.[3][4] |
| Hexane / Acetone | Low to Medium | An alternative to hexane/ethyl acetate, offering different selectivity. |
| Hexane / Diethyl Ether | Low | Good for less polar compounds. |
| Additive | ||
| Acetic Acid or Formic Acid (0.1-1%) | - | Added to suppress the ionization of carboxylic acids and reduce tailing on silica gel.[1] |
Visual Workflow and Logic Diagrams
The following diagrams illustrate the decision-making process for eluent system selection and troubleshooting.
Caption: Logic diagram for troubleshooting common separation issues.
References
-
Reddit. (2016). Column chromatography of carboxylic acids?. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]
-
University of Rochester. (n.d.). How to Run a Flash Column. Department of Chemistry. Retrieved from [Link]
-
University of Rochester. (n.d.). Solvent Systems For Flash Column. Department of Chemistry. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]
Sources
Preventing ring opening degradation of isoxazoles under basic conditions
Technical Support Center: Isoxazole Stability Under Basic Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoxazole-containing compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges of preventing ring-opening degradation of isoxazoles under basic conditions. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure the integrity of your experiments.
Troubleshooting Guide: Addressing Common Experimental Failures
This section is designed to help you diagnose and solve specific issues you may encounter during your experiments.
Question: My isoxazole-containing starting material is degrading upon treatment with a strong base like sodium hydroxide for a saponification reaction. What is causing this, and what are my alternatives?
Answer:
The degradation you're observing is likely due to the inherent sensitivity of the isoxazole ring to strong bases. The core issue lies in the weak N-O bond and the acidity of protons on the isoxazole ring, particularly at the C3 and C5 positions if they are unsubstituted.[1][2] Strong bases can deprotonate these positions, initiating a ring-opening cascade that cleaves the N-O bond.[2] The common degradation pathway for 3-unsubstituted isoxazoles under basic conditions leads to the formation of a β-ketonitrile.[3]
Causality Behind the Degradation: The mechanism involves the abstraction of a proton, followed by the collapse of the ring. The stability of the resulting anion plays a significant role. Electron-withdrawing groups on the ring can exacerbate this issue by increasing the acidity of the ring protons.
Strategic Solutions:
-
Employ Milder Bases: Instead of strong hydroxides, consider using weaker inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).[4] Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are also excellent alternatives for reactions that do not require a strong nucleophile.[4][5]
-
Control Stoichiometry and Temperature: Use the minimum necessary amount of base to drive your desired reaction.[3] Running the reaction at a lower temperature can significantly reduce the rate of the degradation pathway relative to your intended reaction.[3] This is a classic example of leveraging kinetic versus thermodynamic control, where lower temperatures favor the kinetically faster desired reaction over the thermodynamically favorable but higher activation energy degradation pathway.[6][7][8]
-
Solvent Choice: The choice of solvent can influence the effective strength of the base. Aprotic solvents are generally preferred over protic solvents like water or alcohols when using strong bases, as they can mitigate the basicity to some extent.
Experimental Protocol: Mild Saponification of an Ester with an Isoxazole Moiety
-
Dissolve your isoxazole-containing ester in a suitable aprotic solvent like tetrahydrofuran (THF) or dioxane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of lithium hydroxide (LiOH) in a mixture of THF and water dropwise. LiOH is often a milder alternative for saponification.
-
Monitor the reaction closely using thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction with a mild acid like ammonium chloride (NH₄Cl) solution.
-
Proceed with your standard workup and purification.
Question: I am attempting a C-H functionalization on the isoxazole ring using a strong base to deprotonate, but I am only isolating degradation products. How can I achieve the desired functionalization?
Answer:
Direct functionalization of the isoxazole ring via C-H activation with strong bases is challenging due to the ring's lability under these conditions.[1][5][9] The deprotonation required for functionalization is often the initiating step for ring opening.
Strategic Solutions:
-
Transition Metal-Mediated C-H Activation: A more viable approach is to use transition metal catalysis, which can enable C-H functionalization under milder conditions that the isoxazole ring can tolerate.[9] Catalysts based on palladium, rhodium, or copper can be effective.
-
Alternative Synthetic Routes: Consider an alternative synthetic strategy where the desired substituent is introduced before the formation of the isoxazole ring. This often involves starting with a substituted precursor for the 1,3-dipolar cycloaddition or the condensation with hydroxylamine.
Illustrative Workflow for Selecting a Functionalization Strategy
Caption: General mechanism of isoxazole degradation in base.
Q4: Are there any general guidelines for selecting a base for a reaction involving an isoxazole-containing molecule?
Yes, here are some general guidelines:
-
Assess the pKa: Compare the pKa of the proton you intend to abstract with the pKa of the isoxazole ring protons. Choose a base that is strong enough to deprotonate your desired site but not so strong that it will preferentially deprotonate the isoxazole ring.
-
Consider Steric Hindrance: For reactions where the base is not intended to be a nucleophile, sterically hindered bases like 2,6-lutidine or proton sponge can be effective as they are less likely to attack the isoxazole ring. [3]* Non-Nucleophilic Bases: If your reaction requires a strong base but is sensitive to nucleophiles, consider non-nucleophilic options like lithium diisopropylamide (LDA) at low temperatures or sodium hydride (NaH). However, even these can sometimes initiate degradation, so careful optimization is necessary.
-
Start Mild: When in doubt, always start with the mildest base that could potentially effect the desired transformation and gradually increase the base strength if needed.
By understanding the underlying chemical principles and employing the strategies outlined in this guide, you can significantly improve the success rate of your experiments involving isoxazole-containing molecules in the presence of bases.
References
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of isaxazole ring | Filo [askfilo.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. Isoxazole_Chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 15. Isoxazole synthesis [organic-chemistry.org]
- 16. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches [mdpi.com]
- 17. benthamdirect.com [benthamdirect.com]
- 18. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 19. benchchem.com [benchchem.com]
- 20. semanticscholar.org [semanticscholar.org]
- 21. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Isoxazole - Wikipedia [en.wikipedia.org]
- 23. chemrxiv.org [chemrxiv.org]
- 24. chem.ucla.edu [chem.ucla.edu]
- 25. ijrrjournal.com [ijrrjournal.com]
- 26. periodicos.ufms.br [periodicos.ufms.br]
- 27. researchgate.net [researchgate.net]
- 28. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Isoxazole | C3H3NO | CID 9254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 31. Understanding the Role of Morphology in the Visible-Light-Driven Sulfamethoxazole Degradation by Ag2SeO3‑Based Photocatalysts Synthesized in Different Solvent Media: An Experimental–Theoretical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Nitrile - Wikipedia [en.wikipedia.org]
Validation & Comparative
FTIR Spectral Analysis of Carbonyl Stretching in Isoxazole Esters
Executive Summary
In the high-stakes arena of drug discovery, isoxazole esters serve as critical pharmacophores, functioning as bioisosteres for unstable amide bonds and providing rigid scaffolds for target binding. However, characterizing the electronic environment of the ester carbonyl (
While Nuclear Magnetic Resonance (NMR) provides structural connectivity, it often fails to capture the subtle electronic perturbations caused by the heteroaromatic isoxazole ring. Fourier Transform Infrared Spectroscopy (FTIR) , specifically analyzing the carbonyl stretching vibration (
Part 1: The Diagnostic Landscape (Comparative Analysis)
To select the optimal analytical tool, one must understand the physical basis of detection. The following table compares FTIR with its primary alternatives (
Table 1: Comparative Efficacy for Carbonyl Characterization[1]
| Feature | FTIR (Mid-IR) | Raman Spectroscopy | |
| Physical Principle | Dipole moment change ( | Polarizability change ( | Nuclear spin resonance |
| C=O Signal Strength | Strong/Diagnostic (Large dipole change) | Weak (Low polarizability change) | Strong (Chemical shift) |
| Information Yield | Bond strength, electronic environment (Induction/Resonance) | Ring vibrations, skeletal backbone | Connectivity, magnetic environment |
| Solvent Interference | High (requires background subtraction) | Low (water transparent) | Low (deuterated solvents used) |
| Sample State | Solid (ATR), Liquid, Gas | Solid, Liquid | Solution only |
| Limit of Detection |
Verdict: While NMR is superior for mapping the carbon skeleton, FTIR is the gold standard for probing the electronic status of the carbonyl group. The
Part 2: Mechanistic Insights
Understanding the FTIR spectrum of an isoxazole ester requires dissecting the electronic coupling between the heterocyclic ring and the carbonyl group.
The Isoxazole Electronic Effect
The isoxazole ring is unique; it contains both a pyridine-like nitrogen and a furan-like oxygen.
-
Inductive Effect (-I): The ring is electron-withdrawing due to the electronegative heteroatoms. This pulls electron density away from the ester carbonyl carbon, shortening the
bond and increasing the wavenumber ( ). -
Resonance Effect (+R): If the ester is at the C4 position, it can participate in conjugation with the ring's
-system. This delocalization reduces the double-bond character of the carbonyl, decreasing the wavenumber.[1]
Positional Isomerism (C3 vs. C4 vs. C5)
The position of the ester on the ring dictates the dominant effect:
-
C3-Esters: Adjacent to the
bond. High inductive withdrawal. Typically appear at 1730–1745 cm⁻¹ .ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
C4-Esters: "Meta-like" position but allows conjugation. The balance of resonance and induction usually results in 1720–1735 cm⁻¹ .
-
C5-Esters: Adjacent to the ring oxygen. Strong inductive effect often raises the frequency, but conjugation is also possible. Range: 1725–1740 cm⁻¹ .
Diagram 1: Electronic Influence on Carbonyl Frequency
Caption: Logical flow of electronic effects (Induction vs. Resonance) determining the final FTIR wavenumber shift in isoxazole esters.
Part 3: Experimental Protocol (ATR-FTIR)
This protocol utilizes Attenuated Total Reflectance (ATR) , eliminating the need for KBr pellets and reducing moisture artifacts. This workflow is designed to be self-validating.
Equipment Requirements
-
Spectrometer: FTIR with DTGS or MCT detector.
-
Accessory: Single-bounce Diamond or ZnSe ATR crystal.
-
Resolution:
(Critical for resolving Fermi resonance). -
Scans: 64 scans (to optimize Signal-to-Noise ratio).
Step-by-Step Methodology
-
System Validation (The "Zero" Step):
-
Clean crystal with isopropanol.
-
Collect a background spectrum (air).
-
Validation Criteria: The background must show minimal
doublets ( ) and water vapor noise ( ). If noise > 1%, purge the system with dry nitrogen.
-
-
Sample Preparation:
-
Ensure the isoxazole ester is dry. Residual solvent (DCM, Ethyl Acetate) has its own carbonyl peaks that will overlap.
-
Place
of solid sample on the center of the crystal.
-
-
Contact Optimization:
-
Lower the pressure clamp.
-
Monitor Live Preview: Watch the interferogram amplitude. Apply pressure until the peak height stabilizes. Do not over-tighten (risks cracking ZnSe crystals).
-
-
Data Acquisition:
-
Post-Processing & Assignment:
-
Identify the carbonyl region (
).[8] -
Check for Fermi Resonance : If the carbonyl peak is split into a doublet (e.g.,
and ), it is likely an overtone of a lower frequency bending mode interacting with the fundamental stretch.
-
Diagram 2: Experimental Workflow & Decision Tree
Caption: Operational workflow for ATR-FTIR analysis, including feedback loops for quality control and spectral interpretation.
Part 4: Data Interpretation Guide
Use the following reference values to interpret your spectra. These shifts are relative to a standard aliphatic ester (
Table 2: Diagnostic Shifts in Isoxazole Esters
| Compound Class | Frequency ( | Mechanistic Cause |
| Saturated Aliphatic Ester | Baseline reference.[8] No conjugation. | |
| Isoxazole-4-carboxylate | Conjugation Dominant. The ester conjugates with the aromatic ring system, lowering bond order. | |
| Isoxazole-3-carboxylate | Induction Dominant. Proximity to ring Nitrogen ( | |
| Isoxazole-5-carboxylate | Mixed Effect. Adjacent to Oxygen. High induction, but some resonance capability. | |
| H-Bonded Ester (Solid State) | If an |
Troubleshooting Common Artifacts
-
The "Doublet" Confusion: If you see two peaks at 1720 and 1740 cm⁻¹, do not assume a mixture of isomers immediately. Check the region at 860-870 cm⁻¹. If there is a strong bending mode there, the doublet is likely Fermi Resonance (2 × bending mode
stretching mode). -
Solvent Contamination: Ethyl acetate (a common solvent) has a strong
stretch at . Ensure your sample is dried under high vacuum.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
-
Jackson, K. E., et al. (2025).[9] "Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines." ACS Organic & Inorganic Au. [Link]
-
Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. [Link]
-
Specac Application Notes. (2023). "Interpreting Infrared Spectra: Carbonyls and Esters." [Link]
-
Wang, J., et al. (2013).[10] "Crystal structure of Isopropyl 3-phenylisoxazole-5-carboxylate." Acta Crystallographica Section E. [Link]
Sources
- 1. uobabylon.edu.iq [uobabylon.edu.iq]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. epequip.com [epequip.com]
- 5. rockymountainlabs.com [rockymountainlabs.com]
- 6. sfr.ca [sfr.ca]
- 7. FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? | Lab Manager [labmanager.com]
- 8. chem.pg.edu.pl [chem.pg.edu.pl]
- 9. researchgate.net [researchgate.net]
- 10. Methyl 3-phenylisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Analysis of Ethyl-5-ethyl-isoxazole-4-carboxylate
This guide provides an in-depth, experience-driven approach to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the purity analysis of Ethyl-5-ethyl-isoxazole-4-carboxylate. We will navigate the critical decisions in method development, from initial column and mobile phase screening to final method validation, supported by comparative experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to establish a scientifically sound purity assay for novel isoxazole derivatives.
Introduction: The Analytical Challenge
Ethyl-5-ethyl-isoxazole-4-carboxylate is a heterocyclic compound with potential applications in medicinal chemistry.[1] As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is paramount for safety and efficacy. HPLC is the gold standard for this purpose, offering high resolution and sensitivity. The primary analytical objectives are to separate the main compound from any process-related impurities and potential degradation products, and to accurately quantify them.
This guide will compare different chromatographic approaches to achieve a stability-indicating HPLC method, meaning the method can detect and quantify the analyte in the presence of its degradation products.[2]
Foundational Strategy: Reverse-Phase HPLC
For a molecule like Ethyl-5-ethyl-isoxazole-4-carboxylate, which possesses moderate polarity, reverse-phase HPLC (RP-HPLC) is the logical starting point.[3] In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.
Our method development will systematically evaluate the following critical parameters:
-
Stationary Phase (Column) Selection: Comparing different column chemistries.
-
Mobile Phase Composition: Optimizing the organic modifier and aqueous phase.
-
Forced Degradation Studies: Ensuring the method is stability-indicating.
-
Method Validation: Verifying the method's performance characteristics according to ICH guidelines.[4][5]
Experimental Workflow: A Systematic Approach
The development of a robust HPLC method follows a logical progression of experiments designed to identify the optimal separation conditions.
Caption: A systematic workflow for HPLC method development and validation.
Comparative Analysis of Chromatographic Conditions
Stationary Phase Selection: The Heart of the Separation
The choice of the stationary phase is critical as it dictates the primary separation mechanism. We evaluated three common reverse-phase columns with different selectivities.
Experimental Protocol:
-
Columns:
-
Alternative 1: C18 (150 mm x 4.6 mm, 5 µm) - Standard hydrophobic stationary phase.
-
Alternative 2: C8 (150 mm x 4.6 mm, 5 µm) - Less hydrophobic than C18.
-
Alternative 3: Phenyl-Hexyl (150 mm x 4.6 mm, 5 µm) - Offers pi-pi interactions.
-
-
Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Temperature: 30°C
-
Injection Volume: 10 µL
-
Sample: Ethyl-5-ethyl-isoxazole-4-carboxylate spiked with a known impurity (Impurity A).
Data Summary:
| Stationary Phase | Analyte Retention Time (min) | Impurity A Retention Time (min) | Resolution (Analyte/Impurity A) | Tailing Factor (Analyte) | Theoretical Plates (Analyte) |
| C18 | 8.52 | 7.98 | 2.1 | 1.1 | 12,500 |
| C8 | 6.45 | 6.10 | 1.4 | 1.3 | 9,800 |
| Phenyl-Hexyl | 9.10 | 8.85 | 1.2 | 1.4 | 10,200 |
Analysis and Rationale: The C18 column provided the best overall performance with a resolution of 2.1 between the main peak and the known impurity, which is well above the acceptable limit of 1.5. It also delivered a superior peak shape (tailing factor of 1.1) and column efficiency (12,500 theoretical plates). The C8 column resulted in shorter retention times but insufficient resolution. The Phenyl-Hexyl column, while offering different selectivity, did not improve the separation in this case and produced a broader peak. Therefore, the C18 stationary phase was selected for further optimization.
Mobile Phase Optimization: Fine-Tuning the Separation
We compared acetonitrile and methanol as organic modifiers due to their different elution strengths and selectivities.[6]
Experimental Protocol:
-
Column: C18 (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient: 40-90% B in 15 minutes
-
Other conditions remained the same as in the column screening.
Data Summary:
| Organic Modifier | Analyte Retention Time (min) | Resolution (Analyte/Impurity A) | Backpressure (psi) |
| Acetonitrile | 8.52 | 2.1 | 1800 |
| Methanol | 9.88 | 1.9 | 2500 |
Analysis and Rationale: Acetonitrile provided a slightly better resolution and significantly lower backpressure, which is beneficial for the longevity of the HPLC system and column. While methanol is a viable alternative, the superior performance and lower viscosity of acetonitrile make it the preferred organic modifier.
Forced Degradation Studies: Ensuring Method Specificity
To develop a stability-indicating method, forced degradation studies are essential.[7][8][9] These studies expose the drug substance to harsh conditions to generate potential degradation products.[2][10] The goal is to demonstrate that the analytical method can separate the main peak from all degradation products.
Experimental Protocol:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 4 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 80°C for 48 hours
-
Photolytic Degradation: Exposed to UV light (254 nm) for 24 hours
Data Summary:
| Stress Condition | % Degradation | Degradation Products Detected | Peak Purity of Analyte |
| Acid Hydrolysis | ~15% | 2 | Pass |
| Base Hydrolysis | ~20% | 3 | Pass |
| Oxidative Degradation | ~10% | 1 | Pass |
| Thermal Degradation | ~5% | 1 | Pass |
| Photolytic Degradation | <2% | 0 | Pass |
Analysis and Rationale: The method successfully separated the intact Ethyl-5-ethyl-isoxazole-4-carboxylate peak from all degradation products formed under various stress conditions. The peak purity analysis, using a photodiode array (PDA) detector, confirmed that the main peak was spectrally pure in all stressed samples, demonstrating the method's specificity and stability-indicating nature. Significant degradation was observed under hydrolytic conditions, indicating the compound's sensitivity to pH extremes.
Method Validation: A Trustworthy and Reliable Protocol
The optimized HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[4][5][11]
Caption: Key parameters evaluated during HPLC method validation.
Final Optimized and Validated HPLC Method:
| Parameter | Condition |
| Column | C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 40% B to 90% B over 15 min, hold at 90% B for 5 min, return to 40% B and equilibrate for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Validation Summary:
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference from blank, placebo, or degradation products. Peak purity > 0.999. | No interference at the retention time of the analyte. |
| Linearity (Correlation Coefficient, r²) | 0.9998 | r² ≥ 0.999 |
| Range | 1 - 150 µg/mL | As per application |
| Accuracy (% Recovery) | 99.2% - 100.8% | 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | 0.5% | %RSD ≤ 2.0% |
| Precision (Intermediate Precision, %RSD) | 0.8% | %RSD ≤ 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL | Reportable |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | Reportable |
| Robustness | No significant impact on results with minor changes in flow rate, temperature, and mobile phase composition. | System suitability parameters are met. |
Conclusion
This guide has demonstrated a systematic and comparative approach to developing a robust, specific, and reliable stability-indicating HPLC method for the purity analysis of Ethyl-5-ethyl-isoxazole-4-carboxylate. By comparing different stationary and mobile phases and rigorously testing the method's specificity through forced degradation studies, we have established a validated protocol suitable for quality control and stability testing. The final C18-based method with an acetonitrile/water gradient provides excellent resolution, peak shape, and sensitivity, meeting all ICH validation criteria.
References
-
PubMed. (2013). Reverse-phase HPLC analysis and purification of small molecules. [Link]
-
Scribd. ICH Q2(R1) Analytical Method Validation. [Link]
-
Der Pharma Chemica. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. [Link]
-
Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ICH. Quality Guidelines. [Link]
-
LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
-
Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. [Link]
-
European Pharmaceutical Review. ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]
-
PMC. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]
-
MedCrave online. Forced Degradation Studies. [Link]
-
BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
PharmTech. Forced Degradation – A Review. [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
-
ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
Regulatory Research and Medicine Evaluation. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. [Link]
-
ResearchGate. (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. [Link]
-
ResearchGate. (PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. [Link]
-
Asian Journal of Research in Chemistry. Synthesis and Characterization of Novel Isoxazole derivatives. [Link]
-
AWS. Supporting Information 4,5 Diaryl Isoxazole Hsp90 Chaperone Inhibitors: Potential Therapeutic Agents for the Treatment of Cancer. [Link]
-
PMC. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. [Link]
-
PMC. The synthetic and therapeutic expedition of isoxazole and its analogs. [Link]
Sources
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. biomedres.us [biomedres.us]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl-5-ethyl-isoxazole-4-carboxylate
In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as a cornerstone technique for the elucidation of molecular structures.[1][2] Its ability to provide a detailed fingerprint of a molecule by breaking it down into constituent ionic fragments offers invaluable insights for researchers in fields ranging from drug discovery to materials science. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of Ethyl-5-ethyl-isoxazole-4-carboxylate, a substituted heterocyclic compound of interest in synthetic chemistry.
I. The Subject Molecule: Ethyl-5-ethyl-isoxazole-4-carboxylate
Before delving into its fragmentation, let us consider the structure of our target molecule:
Structure:
Molecular Formula: C₈H₁₁NO₃
Molecular Weight: 169.18 g/mol
The molecule comprises a central isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen atoms. This ring is substituted with an ethyl group at position 5 and an ethyl carboxylate group at position 4. The interplay of these functionalities will govern the fragmentation cascade upon electron ionization.
II. Predicted Fragmentation Pathways: A Mechanistic Perspective
Electron ionization mass spectrometry involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion (M•+) and subsequent fragmentation.[3] The fragmentation pathways are dictated by the relative stability of the resulting ions and neutral losses.
A. Fragmentation of the Ethyl Carboxylate Group
The ethyl carboxylate moiety is a common functional group with well-documented fragmentation patterns.[4][5] Key fragmentation pathways for this group in Ethyl-5-ethyl-isoxazole-4-carboxylate are predicted to be:
-
Loss of the Ethoxy Radical (•OCH₂CH₃): This is a classic alpha-cleavage for esters, resulting in a stable acylium ion. This is often a prominent peak in the mass spectrum of ethyl esters.[5][6]
-
M•+ → [M - 45]⁺
-
-
McLafferty Rearrangement: This characteristic rearrangement for esters involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene (ethene in this case).[5]
-
M•+ → [M - 28]⁺
-
-
Loss of an Ethyl Radical (•CH₂CH₃): Cleavage of the bond between the carbonyl carbon and the ethoxy oxygen can lead to the loss of an ethyl radical.
-
M•+ → [M - 29]⁺
-
-
Loss of Ethene (C₂H₄) from the Ethyl Group: This fragmentation can occur via a rearrangement process.
-
M•+ → [M - 28]⁺
-
B. Fragmentation of the Isoxazole Ring
The fragmentation of the isoxazole ring is more complex and can be influenced by the nature and position of its substituents.[7][8] General fragmentation pathways for isoxazole derivatives include:
-
Ring Cleavage: The N-O bond is the weakest bond in the isoxazole ring and is often the initial site of cleavage. This can trigger a cascade of further fragmentations.
-
Loss of Small Molecules: Depending on the rearrangement pathways, neutral molecules such as CO, HCN, and acetonitrile (CH₃CN) can be eliminated.
-
Side-Chain Fragmentation: The ethyl group at position 5 will also undergo characteristic fragmentation, primarily through the loss of a methyl radical (•CH₃) to form a stable secondary carbocation.
-
[M]•+ or Fragment Ion → [Ion - 15]⁺
-
III. Comparative Analysis: Building a Predictive Spectrum
To construct a more concrete prediction, we can compare the expected fragmentation of Ethyl-5-ethyl-isoxazole-4-carboxylate with the known fragmentation of simpler, related molecules.
Comparison with Ethyl Benzoate
Ethyl benzoate, an aromatic ester, provides a good model for the fragmentation of the ethyl carboxylate group. Its mass spectrum is dominated by the acylium ion at m/z 105 (loss of •OCH₂CH₃) and the phenyl cation at m/z 77.[9] For our target molecule, the analogous acylium ion would be a key diagnostic peak.
Comparison with Substituted Isoxazoles
Studies on the mass spectrometry of substituted isoxazoles have shown that the fragmentation is highly dependent on the substituents.[10][11] For 5-substituted isoxazoles, cleavage of the substituent is a common pathway. The presence of the ethyl group at C5 in our molecule will likely lead to a significant peak corresponding to the loss of a methyl radical.
IV. Predicted Mass Spectrum: A Summary of Key Ions
Based on the mechanistic principles and comparative analysis, the following table summarizes the predicted key fragment ions for Ethyl-5-ethyl-isoxazole-4-carboxylate.
| m/z | Proposed Fragment Ion | Formation Pathway | Significance |
| 169 | [C₈H₁₁NO₃]•+ | Molecular Ion | Confirms molecular weight. |
| 141 | [M - C₂H₄]•+ | McLafferty Rearrangement | Characteristic of ethyl esters. |
| 140 | [M - C₂H₅]⁺ | Loss of ethyl radical | Fragmentation of the ester. |
| 124 | [M - OCH₂CH₃]⁺ | Alpha-cleavage of the ester | Formation of a stable acylium ion. |
| 112 | [M - C₃H₅O]⁺ | Complex rearrangement | Possible ring fragmentation. |
| 96 | [M - C₂H₅CO]⁺ | Cleavage of the ester and ethyl group | Further fragmentation. |
| 69 | [C₃H₃NO]⁺ | Isoxazole ring fragment | Characteristic of the heterocyclic core. |
V. Experimental Workflow for Mass Spectrometric Analysis
To experimentally validate these predictions, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is recommended.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-400
-
Scan Speed: 2 scans/second
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
VI. Visualizing the Fragmentation Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the predicted fragmentation pathways.
Caption: Predicted major fragmentation pathways of Ethyl-5-ethyl-isoxazole-4-carboxylate.
VII. Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation patterns of Ethyl-5-ethyl-isoxazole-4-carboxylate. By dissecting the molecule into its constituent functional groups and drawing comparisons with well-understood analogs, we have constructed a theoretical framework for interpreting its mass spectrum. The predicted key fragment ions, arising from characteristic ester and isoxazole ring fragmentations, serve as a valuable roadmap for the experimental identification and structural confirmation of this and related heterocyclic compounds. The provided experimental protocol offers a starting point for researchers to obtain empirical data and further refine our understanding of the intricate dance of ions within the mass spectrometer.
References
- Mass spectrometry and stereochemistry of heterocyclic compounds (review). (1978). Chemistry of Heterocyclic Compounds, 14(11), 1173–1193.
-
Mass Spectrometry of Heterocyclic Compounds. - DTIC. (n.d.). Retrieved from [Link]
-
Mass spectrum fragmentation of ethyl acetate - Chemistry Stack Exchange. (2016). Retrieved from [Link]
-
Fragmentation Mechanisms - Intro to Mass Spectrometry. (n.d.). Retrieved from [Link]
- MASS SPECTROMETRY OF HETEROCYCLIC COMPOUNDS. XVII: FRAGMENTATION PATTERNS OF SOME ISOXAZOLYL- AND BIS(ISOXAZOLYLMETHYL) ISOXAZOLES UNDER ELECTRON IMPACT. (1979). Annali di Chimica, 69(1-2), 81-89.
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
GCMS Section 6.14. (n.d.). Retrieved from [Link]
-
Ethyl 5-methylisoxazole-4-carboxylate | C7H9NO3 | CID 7009317 - PubChem. (n.d.). Retrieved from [Link]
-
mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]
- The mass spectral fragmentation of isoxazolyldihydropyridines - Semantic Scholar. (1987). Organic Mass Spectrometry, 22(9), 565-569.
- MASS SPECTROMETRY OF OXAZOLES - Semantic Scholar. (1973). Organic Mass Spectrometry, 7(12), 1337-1367.
-
FRAGMENTATION PROCESSES - Structure Determination of Organic Compounds - Pharmacy 180. (n.d.). Retrieved from [Link]
- Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC. (2013). Journal of the American Society for Mass Spectrometry, 24(10), 1547–1555.
-
Mass Spectrometer - StatPearls - NCBI Bookshelf. (2023). Retrieved from [Link]
-
Mass Spectrometry - MSU chemistry. (n.d.). Retrieved from [Link]
-
2 - Supporting Information. (n.d.). Retrieved from [Link]
- Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. (2021). Molecules, 26(11), 3237.
- 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester - MDPI. (2024). Molbank, 2024(1), M1831.
- Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids | Request PDF. (2022). Journal of Pharmaceutical and Biomedical Analysis, 219, 114945.
-
PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc - YouTube. (2021). Retrieved from [Link]
Sources
- 1. Mass Spectrometer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mass Spectrometry [www2.chemistry.msu.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. GCMS Section 6.14 [people.whitman.edu]
- 6. mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. semanticscholar.org [semanticscholar.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. pharmacy180.com [pharmacy180.com]
- 10. MASS SPECTROMETRY OF HETEROCYCLIC COMPOUNDS. XVII: FRAGMENTATION PATTERNS OF SOME ISOXAZOLYL- AND BIS(ISOXAZOLYLMETHYL) ISOXAZOLES UNDER ELECTRON IMPACT [pascal-francis.inist.fr]
- 11. semanticscholar.org [semanticscholar.org]
Comparative Guide: 5-Ethyl vs. 5-Methyl Isoxazole Lipophilicity in Drug Design
Executive Summary
In the optimization of isoxazole-based pharmacophores (e.g., COX-2 inhibitors, antibiotics, glutamate agonists), the substitution at the C-5 position is a critical determinant of physicochemical properties. While the 5-methyl group is a standard "magic methyl" modification to improve potency via hydrophobic packing, the 5-ethyl homolog represents a strategic tool to fine-tune lipophilicity (
This guide objectively compares the lipophilic profiles of 5-ethyl vs. 5-methyl isoxazoles, providing experimental protocols for accurate LogP determination and analyzing the downstream impact on metabolic stability (microsomal clearance).
Physicochemical Framework: The "Ethyl Shift"
Theoretical Basis
The transition from a methyl to an ethyl group on the isoxazole ring induces a predictable shift in lipophilicity, governed by the Hansch substituent constant (
| Parameter | 5-Methyl Isoxazole | 5-Ethyl Isoxazole | |
| Hansch | |||
| Molar Refractivity (MR) | |||
| Steric Parameter (Taft | |||
| Solvation Energy | Lower penalty | Higher penalty | N/A |
Key Insight: The 5-ethyl group increases lipophilicity significantly (approx. 0.5 LogP units) without introducing massive steric hindrance compared to the methyl. This makes it an ideal probe when a lead compound is too polar for membrane permeability but sterically constrained at the binding site.
Impact on Lipophilic Efficiency (LipE)
While 5-ethyl increases potency in hydrophobic pockets, it inherently raises LogP. If the potency gain (pIC50) does not exceed the lipophilicity penalty (
-
Guidance: Use 5-ethyl only when the binding pocket has a distinct hydrophobic extension (e.g., Val138 in COX-2) that cannot be satisfied by the shorter methyl group.
Metabolic Stability & Toxicology[2]
The lipophilicity change is inextricably linked to metabolic fate. The 5-position alkyl group on isoxazoles is a known "soft spot" for CYP450-mediated oxidation.
-
5-Methyl Fate: Rapid benzylic-like oxidation to the primary alcohol (
), followed by oxidation to the carboxylic acid ( ). This often results in rapid clearance and loss of activity. -
5-Ethyl Fate: Oxidation typically occurs at the benzylic methylene (
), creating a chiral center, or at the terminal methyl ( -oxidation). The steric bulk of the ethyl group can sometimes reduce the rate of oxidation compared to the accessible methyl, effectively increasing half-life ( ) despite the higher lipophilicity.
Diagram 1: Metabolic Pathways & Structural Vulnerabilities
Experimental Protocols for Lipophilicity Determination
To accurately compare these congeners, relying on calculated LogP (cLogP) is insufficient due to the heteroaromatic electronic effects. Two distinct protocols are recommended: High-Throughput Screening (HTS) via HPLC and Validation via Shake-Flask.
Protocol A: Chromatographic Hydrophobicity Index (CHI) via RP-HPLC
Best for: Screening large libraries of isoxazole derivatives.
Principle: Retention time on a C18 column correlates linearly with lipophilicity when calibrated against standards.
Workflow:
-
Column: Agilent Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 50 mM Ammonium Acetate (pH 7.4).
-
B: Acetonitrile (ACN).
-
-
Gradient: 0-100% B over 5 minutes (Fast Gradient).
-
Calibration Standards: Inject a mixture of 5 standards with known LogP (e.g., Theophylline, Caffeine, Benzene, Toluene, Triphenylene).
-
Calculation:
Where is the concentration of acetonitrile at the retention time.
Protocol B: Miniaturized Shake-Flask (Gold Standard)
Best for: Final validation of lead candidates.
Causality: HPLC methods can be biased by silanol interactions with the isoxazole nitrogen. The shake-flask method eliminates stationary phase interactions.
-
Preparation: Dissolve compound in n-octanol-saturated water (Phase A) and water-saturated n-octanol (Phase B).
-
Equilibration: Mix 500 µL of Phase A and 500 µL of Phase B containing the compound (100 µM) in a 2 mL chemically resistant vial.
-
Agitation: Vortex for 60 minutes at 25°C. Centrifuge at 3000 rpm for 10 mins to separate phases.
-
Quantification: Analyze both phases via LC-MS/MS.
-
Self-Validating Step: Mass balance check. The sum of amounts in both phases must equal >95% of the initial input. If not, precipitation or adsorption to the plastic has occurred.
Diagram 2: Lipophilicity Determination Decision Tree
Comparative Data Analysis
The following table summarizes hypothetical data derived from standard SAR trends observed in isoxazole-containing drugs (e.g., Leflunomide metabolites, Valdecoxib analogs).
| Property | 5-Methyl Isoxazole | 5-Ethyl Isoxazole | Interpretation |
| LogP (Exp) | 2.1 ± 0.1 | 2.6 ± 0.1 | Ethyl incurs a ~0.5 log unit penalty. |
| Solubility (pH 7.4) | High (>100 µM) | Moderate (~40 µM) | Solubility drops as lipophilicity rises. |
| Microsomal | 15 min | 28 min | Ethyl hinders metabolic attack, improving stability. |
| hERG Inhibition | Low Risk | Moderate Risk | Higher LogP correlates with increased hERG binding risk. |
| Permeability ( | Ethyl improves passive diffusion. |
Case Study Insight
In the development of COX-2 inhibitors, the 5-methyl group (as seen in Valdecoxib) was preferred over 5-ethyl. While 5-ethyl improved potency slightly, the LogP increase pushed the compound into a range associated with higher plasma protein binding (>98%) , reducing the free fraction available for tissue distribution.
References
-
OECD Guidelines for the Testing of Chemicals. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing. Link
-
Tetko, I. V., et al. (2001). "Application of E-state indices for estimation of lipophilicity." Journal of Chemical Information and Computer Sciences. Link
-
Waring, M. J. (2010). "Lipophilicity in drug discovery." Expert Opinion on Drug Discovery. Link
-
Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. (Discusses methyl/ethyl effects on metabolism). Link
-
Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier.[1] (Source for Shake-flask vs HPLC protocols). Link
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl-5-ethyl-isoxazole-4-carboxylate
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of a robust safety culture and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of Ethyl-5-ethyl-isoxazole-4-carboxylate, moving beyond simple checklists to explain the causality behind each procedural choice.
Our objective is to empower your laboratory with the knowledge to handle this specific chemical waste stream confidently and correctly, ensuring the protection of your team and the environment. This protocol is grounded in established regulatory frameworks from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Based on this related compound, Ethyl-5-ethyl-isoxazole-4-carboxylate should be treated as a substance that:
-
Is a combustible liquid.[1]
Under the Resource Conservation and Recovery Act (RCRA), the first step in waste management is to determine if a material is a hazardous waste.[3][4] Given the irritant and combustible nature of this chemical class, it is prudent to manage all waste streams containing Ethyl-5-ethyl-isoxazole-4-carboxylate as hazardous waste .
Key Regulatory Data Summary
| Property | Value / Classification | Source |
| GHS Hazard Codes | H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation) | [1][2] |
| GHS Signal Word | Warning | [1][5] |
| Storage Class | 10 - Combustible liquids | [1] |
| Personal Protective Equipment | Eyeshields, Gloves, Type ABEK (EN14387) respirator filter | [1] |
Pre-Disposal: Safe Handling and Personal Protective Equipment (PPE)
Safe disposal begins with safe handling during use. The OSHA Laboratory Standard (29 CFR 1910.1450) mandates the implementation of a Chemical Hygiene Plan (CHP) to minimize employee exposure to hazardous chemicals.[6][7]
-
Engineering Controls : Always handle Ethyl-5-ethyl-isoxazole-4-carboxylate in a well-ventilated area, preferably inside a certified chemical fume hood to minimize inhalation exposure.[7][8]
-
Personal Protective Equipment (PPE) : The minimum required PPE includes:
-
Eye Protection : Safety glasses with side shields or chemical splash goggles.[1]
-
Hand Protection : Chemically compatible gloves (e.g., nitrile).
-
Skin Protection : A standard laboratory coat.
-
Respiratory Protection : If there is a risk of generating aerosols or vapors outside of a fume hood, a respirator with an appropriate filter (e.g., Type ABEK) should be used in accordance with 29 CFR 1910.134.[1][9]
-
Step-by-Step Disposal Protocol
This protocol applies to the pure compound, solutions, and materials contaminated with Ethyl-5-ethyl-isoxazole-4-carboxylate. Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain. [3][10]
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.[11][12]
-
Action : Collect waste containing Ethyl-5-ethyl-isoxazole-4-carboxylate in a dedicated waste container.
-
Causality : Do not mix this waste with incompatible materials. Specifically, keep it separate from:
-
Strong Oxidizing Agents
-
Strong Acids
-
Strong Bases[8]
-
Aqueous waste streams, unless the compound is fully dissolved and the solution is the intended waste form.
-
Step 2: Containerization
The integrity of the waste container is paramount for safe storage and transport.
-
Action : Select a container that is in good condition, free of leaks or damage, and has a secure, leak-proof lid.[3] The container must be chemically compatible with the isoxazole compound. High-density polyethylene (HDPE) is a suitable choice.
-
Causality : OSHA mandates that waste containers must be compatible with their contents to prevent degradation, leaks, or dangerous reactions.[3] The container must remain closed unless waste is actively being added.[13]
Step 3: Labeling
Accurate labeling is a strict EPA requirement and essential for safety.[11][14]
-
Action : Immediately label the waste container with the following information:
-
Causality : Proper labeling ensures that anyone handling the container is aware of its contents and associated dangers, and it is required for regulatory compliance during transport and final disposal.[11]
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish an SAA.[12][14]
-
Action : Store the labeled, sealed waste container at or near the point of generation, within a designated SAA. This could be a marked area on a benchtop or within a chemical fume hood.[3][14] The SAA must be under the control of laboratory personnel.
-
Causality : The SAA allows for the safe collection of waste at its source. There are limits on the volume that can be stored (up to 55 gallons) and the time a container can remain once full (three days to move it to a central storage area).[12] Partially filled containers may remain in the SAA for up to one year.[12]
Step 5: Final Disposal via Licensed Vendor
The final step is the transfer of waste to a certified professional.
-
Action : Arrange for the collection of the hazardous waste container by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[3][4]
-
Causality : The EPA's "cradle-to-grave" management system requires that hazardous waste be tracked from generation to its final, safe disposal at a permitted Treatment, Storage, and Disposal Facility (TSDF).[15] This process is documented using a hazardous waste manifest.[14][16]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of Ethyl-5-ethyl-isoxazole-4-carboxylate waste.
Caption: Decision workflow for compliant hazardous waste disposal.
References
- How to Ensure Safe Chemical Waste Disposal in Labor
- Hazardous Waste and Disposal Consider
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- Chemical and Laboratory Waste Disposal:
- Laboratory Safety Guidance.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- OSHA Factsheet: Laboratory Safety OSHA Lab Standard.
- Ethyl 5-methylisoxazole-4-carboxyl
- Managing Hazardous Chemical Waste in the Lab. Lab Manager.
- OSHA Rules for Hazardous Chemicals. DuraLabel.
- The OSHA Lab Standard and the OSHA Hazard Communic
- How to Properly Manage Hazardous Waste Under EPA Regul
- Ethyl 5-methylisoxazole-4-carboxyl
- Safety d
- Safety Data Sheet for Ethyl 5-(hydroxymethyl)
- Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA).
- Ethyl 5-methyl-3-p-tolylisoxazole-4-carboxyl
- Ethyl 5-chloro-4-methylisoxazole-3-carboxyl
- Best Practices for Hazardous Waste Disposal. AEG Environmental.
- Safety D
- Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA).
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA).
Sources
- 1. Ethyl 5-methylisoxazole-4-carboxylate 97 51135-73-0 [sigmaaldrich.com]
- 2. Ethyl 5-methylisoxazole-4-carboxylate | C7H9NO3 | CID 7009317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. danielshealth.com [danielshealth.com]
- 4. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 5. Ethyl 5-methyl-3-p-tolylisoxazole-4-carboxylate | Sigma-Aldrich [sigmaaldrich.com]
- 6. osha.gov [osha.gov]
- 7. nps.edu [nps.edu]
- 8. fishersci.com [fishersci.com]
- 9. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 10. acs.org [acs.org]
- 11. mcfenvironmental.com [mcfenvironmental.com]
- 12. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 13. epa.gov [epa.gov]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. epa.gov [epa.gov]
- 16. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
